3-Chloro-4-ethoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYTDQPWANJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352195 | |
| Record name | 3-Chloro-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-15-3 | |
| Record name | 3-Chloro-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, experimentally-derived protocol for its synthesis, and a summary of its spectral characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at the 3-position, and an ethoxy group at the 4-position. These substituents influence the molecule's polarity, acidity, and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| CAS Number | 213598-15-3 | [1][2] |
| Melting Point | 211-215 °C | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [2] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, starting from the readily available precursor, 3-chloro-4-hydroxybenzoic acid. This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an ethylating agent.
Experimental Protocol: Synthesis of this compound
This protocol is based on established Williamson ether synthesis procedures for structurally related compounds.
Materials:
-
3-Chloro-4-hydroxybenzoic acid
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Workflow for the synthesis and purification of this compound.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Spectral Characterization
The structure of this compound can be confirmed by various spectroscopic methods. The expected spectral data are summarized below based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Quartet from -OCH₂CH₃ (~4.1 ppm), Triplet from -OCH₂CH₃ (~1.4 ppm), Carboxylic acid proton (>10 ppm, broad) |
| ¹³C NMR | Carboxylic carbon (~170 ppm), Aromatic carbons (~115-160 ppm), Methylene carbon of ethoxy (~64 ppm), Methyl carbon of ethoxy (~15 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid, broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250), C-Cl stretch (~700-800) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 200/202 (due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of -OH, -COOH, -CH₂CH₃, and -OCH₂CH₃ |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the ethoxy group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amidation.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing chloro and carboxylic acid groups. The directing effects of these substituents will influence the position of further substitution.
-
Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
-
Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.
Caption: Reactivity profile of this compound.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The presence of the chloro and ethoxy groups can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding to biological targets.
Derivatives of this compound could be synthesized and screened for various biological activities. For instance, the carboxylic acid moiety provides a handle for the synthesis of amide or ester libraries, which could be evaluated as enzyme inhibitors or receptor modulators.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
An In-depth Technical Guide to 3-Chloro-4-ethoxybenzoic acid (CAS: 213598-15-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on 3-Chloro-4-ethoxybenzoic acid. Significant data gaps exist in the scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and biological activity. The information presented herein is intended for informational purposes and to guide future research.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorinated and ethoxylated benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. Benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, and the specific substitution pattern of this molecule could impart unique physicochemical and pharmacological properties. However, it is crucial to note that dedicated research on this specific compound is limited.
Physicochemical Properties
Commercially available data provides fundamental physicochemical information for this compound.[1][2]
| Property | Value | Reference |
| CAS Number | 213598-15-3 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 211-215 °C | [1] |
| InChI Key | VGMJYTDQPWANJQ-UHFFFAOYSA-N | [1] |
| SMILES | CCOc1ccc(cc1Cl)C(O)=O | [1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Pathway:
A potential two-step synthesis could involve the ethylation of a commercially available starting material, 3-chloro-4-hydroxybenzoic acid, via a Williamson ether synthesis.
Step 1: Deprotonation of 3-chloro-4-hydroxybenzoic acid
The phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated using a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This generates the corresponding phenoxide, which is a more potent nucleophile.
Step 2: Ethylation of the phenoxide
The phenoxide intermediate is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethoxy group. The reaction is typically heated to drive it to completion. Subsequent acidification would yield the final product, this compound.
References
Technical Guide: Melting Point of 3-Chloro-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 3-Chloro-4-ethoxybenzoic acid, a key physical property for its identification and purity assessment. This document outlines the accepted melting point range, a detailed experimental protocol for its determination, and the logical workflow for chemical characterization where melting point analysis is a critical step.
Core Data: Physical and Chemical Properties
The physical properties of this compound are essential for its proper handling, characterization, and use in research and development. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Melting Point | 211-215 °C (lit.) | |
| CAS Number | 213598-15-3 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
The Role of Melting Point in Compound Purity
The melting point is a fundamental thermal analysis technique used to characterize crystalline solids.[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0 °C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[1][2] This results in a lower and broader melting range.[2][3] Consequently, an accurate melting point determination serves as a crucial indicator of the purity of this compound. A sharp melting range within the established literature value is indicative of high purity.[3]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the standard technique for determining the melting point of a crystalline solid.[4] The following protocol outlines the procedure using a modern digital melting point apparatus.
Materials and Equipment
-
This compound (sample must be completely dry and in powdered form)[5][6]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Digital melting point apparatus
-
Spatula
Procedure
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass. If necessary, gently grind the solid into a fine powder using a mortar and pestle.[7]
-
Press the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.[6]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[6]
-
Continue this process until the packed sample is 2-3 mm high. A well-packed sample is crucial for accurate results.[6][7]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[6][7]
-
Insert a new capillary tube with the sample into the apparatus.
-
Set the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is essential to ensure thermal equilibrium and obtain an accurate reading.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1, onset of melting).[6][7]
-
Continue heating and record the temperature at which the last crystal of the solid turns into a clear liquid (T2, completion of melting).[6][7]
-
The melting point is reported as the range T1 - T2.
-
-
Repeat Measurements:
-
For reliable results, the determination should be repeated at least twice with fresh samples.[7] Consistent values across multiple measurements confirm the accuracy of the result.
-
Visualizations
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound, highlighting the role of melting point analysis.
Caption: Workflow for Chemical Compound Identification and Purity Assessment.
Relationship Between Purity and Melting Point
This diagram illustrates the concept of melting point depression caused by impurities.
Caption: Effect of Purity on Melting Point Range.
References
- 1. mt.com [mt.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. What Is The Importance Of Determining The Melting Point Of A Substance? Identify Compounds & Assess Purity - Kintek Solution [kindle-tech.com]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
An In-depth Technical Guide on the Solubility of 3-Chloro-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility in various solvents is a critical parameter for its purification, formulation, and application. This technical guide offers insights into the solubility of this compound by examining data from structurally similar molecules and provides detailed methodologies for its experimental determination.
Chemical Structure and Properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 213598-15-3 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Melting Point | 211-215 °C |
| Appearance | Solid |
Solubility Data of Structurally Analogous Compounds
To estimate the solubility behavior of this compound, it is instructive to review the solubility of other substituted benzoic acids. The following tables summarize the mole fraction solubility (x₁) of various chlorobenzoic and alkoxybenzoic acids in different organic solvents at various temperatures. This data is compiled from the IUPAC-NIST Solubility Data Series and other scientific literature.[1][2]
Table 1: Mole Fraction Solubility (x₁) of Chlorobenzoic Acids in Various Solvents
| Solute | Solvent | Temperature (K) | Mole Fraction (x₁) |
| o-Chlorobenzoic Acid | Ethanol | 298.15 | 0.231 |
| o-Chlorobenzoic Acid | Methanol | 298.15 | 0.285 |
| o-Chlorobenzoic Acid | Acetone | 298.15 | 0.432 |
| o-Chlorobenzoic Acid | Water | 298.15 | 0.00028 |
| p-Chlorobenzoic Acid | Ethanol | 298.15 | 0.046 |
| p-Chlorobenzoic Acid | Methanol | 298.15 | 0.057 |
| p-Chlorobenzoic Acid | Ethyl Acetate | 298.15 | 0.063 |
| p-Chlorobenzoic Acid | Water | 298.15 | 0.00008 |
Data compiled from various sources.[3][4][5]
Table 2: Mole Fraction Solubility (x₁) of Alkoxybenzoic Acids in Various Solvents
| Solute | Solvent | Temperature (K) | Mole Fraction (x₁) |
| p-Ethoxybenzoic Acid | Ethanol | 298.15 | 0.105 |
| p-Ethoxybenzoic Acid | Methanol | 298.15 | 0.132 |
| p-Ethoxybenzoic Acid | Acetone | 298.15 | 0.254 |
| p-Ethoxybenzoic Acid | Water | 298.15 | 0.00012 |
| 4-Methoxybenzoic Acid | 1-Butanol | 298.15 | 0.1556 |
| 4-Methoxybenzoic Acid | Isobutanol | 298.15 | 0.1356 |
| 4-Methoxybenzoic Acid | Ethylene Glycol | 298.15 | 0.0224 |
| 4-Methoxybenzoic Acid | Ethyl Acetate | 298.15 | 0.1895 |
Data compiled from various sources.[6][7]
General Solubility Trends:
-
Polar Solvents: Substituted benzoic acids generally exhibit higher solubility in polar organic solvents like alcohols (methanol, ethanol) and acetone.[3][5] This is due to the favorable interactions (hydrogen bonding) between the carboxylic acid group and the solvent molecules.
-
Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents such as toluene and alkanes.
-
Water: As with most organic acids of its size, this compound is expected to have very low solubility in water.[3] The presence of the chloro and ethoxy groups increases the molecule's hydrophobicity compared to benzoic acid.
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.
Experimental Protocols for Solubility Determination
The following section details the gravimetric method, a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[8]
3.1. Gravimetric Method
This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Apparatus and Materials:
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
-
This compound
-
Selected solvents
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The temperature should be well below the melting point of this compound.
-
Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the final constant weight of the vial.
-
Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, molality, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Alternative Method: UV-Vis Spectroscopy
For aromatic compounds like this compound, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[9][10]
Brief Methodology:
-
Determine λmax: Record the UV-Vis spectrum of a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).
-
Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. After filtration, dilute an aliquot of the saturated solution to a concentration that falls within the range of the calibration curve.
-
Calculate Concentration: Measure the absorbance of the diluted solution at λmax and use the calibration curve to determine its concentration. Back-calculate the concentration of the original saturated solution to determine the solubility.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. - UNT Digital Library [digital.library.unt.edu]
- 3. Page loading... [guidechem.com]
- 4. sapub.org [sapub.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Chloro-4-ethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-ethoxybenzoic acid, a valuable building block in organic synthesis and pharmaceutical development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.98 | d | 1H | H-2 |
| ~7.89 | dd | 1H | H-6 |
| ~6.95 | d | 1H | H-5 |
| ~4.15 | q | 2H | -OCH₂CH₃ |
| ~1.48 | t | 3H | -OCH₂CH₃ |
| ~11.5 (broad) | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O |
| ~159.0 | C-4 |
| ~132.5 | C-6 |
| ~130.0 | C-2 |
| ~124.0 | C-1 |
| ~122.5 | C-3 |
| ~112.0 | C-5 |
| ~64.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |
| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3][4] |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1200 | Strong | C-O stretch (Carboxylic acid) |
| ~800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 183/185 | Medium | [M-OH]⁺ |
| 172/174 | Medium | [M-C₂H₄]⁺ |
| 155/157 | High | [M-OC₂H₅]⁺ |
| 127/129 | Medium | [M-CO₂H - C₂H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 500 MHz spectrometer are typically used.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~1-2 mg)
-
Potassium bromide (KBr), IR grade (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Gently grind the KBr in an agate mortar to a fine powder.
-
Add the this compound sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure to the die using a hydraulic press to form a transparent or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Vial
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source
Procedure:
-
Prepare a dilute solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable volatile solvent.
-
For GC-MS analysis, derivatization with a silylating agent may be performed to increase volatility, though direct injection may also be possible.
-
Set the GC-MS instrument parameters. Typical conditions include an injector temperature of 250°C and an EI source energy of 70 eV.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is separated on the GC column and subsequently introduced into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Synthesis of 3-Chloro-4-ethoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-ethoxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document details the most common synthetic pathway, including reaction conditions, purification methods, and expected yields.
Introduction
This compound (CAS No: 213598-15-3) is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, a chlorinated and ethoxylated phenyl ring attached to a carboxylic acid, make it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on a reliable and widely applicable synthetic route starting from 3-chloro-4-hydroxybenzoic acid.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process commencing with 3-chloro-4-hydroxybenzoic acid. The initial step involves the protection of the carboxylic acid functional group via esterification, followed by a Williamson ether synthesis to introduce the ethoxy group. The final step is the hydrolysis of the ester to yield the desired product.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 213598-15-3 | [1][2] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Melting Point | 211-215 °C | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-chloro-4-hydroxybenzoate
This initial step protects the carboxylic acid as an ethyl ester to prevent unwanted side reactions during the subsequent etherification.
Reaction Scheme:
References
Synthesis of 3-Chloro-4-ethoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Chloro-4-ethoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document details two principal synthetic pathways, including experimental protocols adapted from established methodologies, quantitative data, and workflow visualizations to facilitate understanding and replication.
Core Synthesis Pathways
Two primary synthetic routes have been identified for the preparation of this compound:
-
Williamson Ether Synthesis: This highly reliable and versatile method involves the ethoxylation of a pre-chlorinated phenolic precursor, 3-chloro-4-hydroxybenzoic acid.
-
Electrophilic Aromatic Substitution: This pathway involves the direct chlorination of 4-ethoxybenzoic acid.
Both starting materials, 3-chloro-4-hydroxybenzoic acid and 4-ethoxybenzoic acid, are commercially available, offering flexibility in the selection of the synthetic approach based on cost, availability, and laboratory capabilities.
Pathway 1: Williamson Ether Synthesis of 3-Chloro-4-hydroxybenzoic acid
This method is a robust and widely used technique for the formation of ethers. In this synthesis, the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent to form the desired ether linkage.
Experimental Protocol
The following protocol is adapted from established Williamson ether synthesis procedures for similar benzoic acid derivatives.
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Ethyl iodide (or diethyl sulfate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (or dimethylformamide - DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.
Quantitative Data
| Reactant/Product | Molar Equivalent | Molecular Weight ( g/mol ) | Purity |
| 3-chloro-4-hydroxybenzoic acid | 1.0 | 172.57 | >97% |
| Ethyl iodide | 1.5 | 155.97 | >99% |
| Potassium carbonate | 2.5 | 138.21 | >99% |
| This compound | - | 200.62 | >97% (after purification) |
Synthesis Workflow: Williamson Ether Synthesis
Pathway 2: Electrophilic Chlorination of 4-Ethoxybenzoic Acid
This synthetic route involves the direct chlorination of the aromatic ring of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director; therefore, the chlorine will be directed to the position ortho to the ethoxy group (position 3).
Experimental Protocol
The following protocol is based on general procedures for the chlorination of benzoic acid derivatives.
Materials:
-
4-ethoxybenzoic acid
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃))
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-ethoxybenzoic acid (1.0 eq) in the inert solvent.
-
Catalyst Addition: Add the Lewis acid catalyst (catalytic amount) to the solution.
-
Chlorinating Agent Addition: Cool the reaction mixture in an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel. If using chlorine gas, bubble it through the solution at a controlled rate.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up - Quenching: Slowly pour the reaction mixture into ice-water to quench the reaction and decompose the catalyst.
-
Work-up - Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted starting material, followed by water and then brine.
-
Work-up - Acidification: Acidify the combined aqueous washes with 1 M HCl to precipitate the product.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization.
Quantitative Data
| Reactant/Product | Molar Equivalent | Molecular Weight ( g/mol ) | Purity |
| 4-ethoxybenzoic acid | 1.0 | 166.17 | >98% |
| Sulfuryl chloride | 1.1 | 134.97 | >97% |
| Aluminum chloride | catalytic | 133.34 | >99% |
| This compound | - | 200.62 | >97% (after purification) |
Synthesis Workflow: Electrophilic Chlorination
Conclusion
This guide outlines two effective and well-documented pathways for the synthesis of this compound. The choice between the Williamson ether synthesis and electrophilic chlorination will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. Both methods utilize standard organic chemistry techniques and reagents, making them accessible for most research and development laboratories. The provided protocols and workflows serve as a detailed starting point for the successful synthesis of this important chemical intermediate.
A Technical Guide to the Purity Specifications of 3-Chloro-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 3-Chloro-4-ethoxybenzoic acid (CAS No. 213598-15-3), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. This document outlines typical purity grades, potential impurities, and detailed analytical methodologies for quality control.
Core Specifications
This compound is typically available in various grades of purity. The following tables summarize the key physicochemical properties and common purity specifications offered by commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 213598-15-3 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Solid |
| Melting Point | 211-215 °C |
| Linear Formula | CH₃CH₂OC₆H₃ClCO₂H |
Table 2: Typical Purity Specifications
| Parameter | Specification |
| Assay (Purity) | ≥ 97% |
| Physical Form | Solid |
Note: Purity is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Potential Impurity Profile
Understanding the potential impurities is critical for assessing the quality of this compound. The most common synthetic route to this compound is the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzoic acid and an ethylating agent (e.g., ethyl iodide or diethyl sulfate). Based on this pathway, potential impurities may include:
Table 3: Potential Process-Related Impurities
| Impurity Name | Structure | Rationale for Presence |
| 3-Chloro-4-hydroxybenzoic acid | ClC₆H₃(OH)COOH | Unreacted starting material. |
| Ethyl 3-chloro-4-ethoxybenzoate | CH₃CH₂OC₆H₃ClCO₂CH₂CH₃ | Incomplete hydrolysis if the synthesis is performed on the ester. |
| Unidentified related substances | - | By-products from side reactions or degradation. |
Analytical Methodologies
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following are detailed protocols for recommended analytical methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative analysis of this compound and its organic impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a reference standard of this compound of known purity in the mobile phase.
-
Analysis: Inject the sample and standard solutions. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or by using the reference standard for external calibration.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique for confirming the identity of the compound by identifying its functional groups.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Interpretation: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks to observe include:
-
A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).
-
Aromatic C-H stretches (~3100-3000 cm⁻¹).
-
A strong C=O stretch from the carbonyl group of the carboxylic acid (~1700-1680 cm⁻¹).
-
C-O stretching vibrations (~1320-1210 cm⁻¹).
-
Aromatic C=C stretching vibrations (~1600-1450 cm⁻¹).
-
Quality Control Workflow
A systematic workflow is crucial to ensure the consistent quality of this compound from raw material to final product.
Caption: Quality control workflow for this compound.
Methodological & Application
Application Notes and Protocols for 3-Chloro-4-ethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-ethoxybenzoic acid is a versatile aromatic carboxylic acid building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its substituted phenyl ring, featuring a chlorine atom and an ethoxy group, provides a unique scaffold for the synthesis of a diverse range of derivatives. The carboxylic acid moiety serves as a convenient handle for various chemical transformations, including amidation and esterification, enabling the generation of compound libraries for screening and lead optimization.
The presence of the chloro and ethoxy substituents on the benzene ring is anticipated to influence the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and target-binding interactions. While extensive research on this compound itself is emerging, the well-documented biological activities of structurally related chloro- and alkoxy-substituted benzoic acid derivatives suggest its potential as a precursor for novel therapeutic agents and other functional molecules. This document provides detailed application notes and experimental protocols for utilizing this compound as a key synthetic intermediate.
Application I: Synthesis of Novel Benzamide Derivatives with Potential Antimicrobial Activity
Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] By coupling this compound with various amines, a library of novel N-substituted benzamides can be synthesized and screened for antibacterial and antifungal activity.
Experimental Protocol: Synthesis of N-Aryl-3-chloro-4-ethoxybenzamide
This protocol outlines a general two-step procedure for the synthesis of an N-aryl benzamide derivative from this compound.
Step 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloro-4-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-3-chloro-4-ethoxybenzamide
-
In a separate flask, dissolve the desired aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-4-ethoxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-3-chloro-4-ethoxybenzamide.
Predicted Antimicrobial Activity
While specific data for derivatives of this compound is not yet available, the following table summarizes the antimicrobial activity of structurally related substituted benzamides against various microorganisms to indicate the potential of this compound class.
| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Substituted Benzamides | Bacillus subtilis | 6.25 - 25 | 24 - 25 |
| Substituted Benzamides | Escherichia coli | 3.12 - 12.5 | 24 - 31 |
Data is representative of substituted benzamides and is provided to illustrate the potential activity of derivatives of this compound.[2]
Experimental Workflow for Synthesis and Evaluation of Benzamide Derivatives
Synthetic and screening workflow for novel benzamides.
Application II: Development of Potential Anti-inflammatory Agents via NF-κB Pathway Inhibition
Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[3][4] A plausible mechanism of action for novel compounds derived from this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[5]
Hypothesized Mechanism of Action
Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Small molecule inhibitors can interfere with this pathway at various points, such as by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[6]
Signaling Pathway Diagram: Hypothesized Inhibition of the NF-κB Pathway
References
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-4-ethoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry. While direct experimental evidence for its biological activity is limited in publicly available literature, its structural similarity to other bioactive benzoic acid analogs suggests potential as an antimicrobial and anti-inflammatory agent. This document provides an overview of its predicted activities based on structure-activity relationships of related compounds and detailed protocols for its evaluation.
Predicted Biological Activities
Based on the known biological activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anti-inflammatory properties.
-
Antimicrobial Activity: Benzoic acid and its derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes and interfere with cellular processes.[1][2] The presence of a halogen (chlorine) and an ethoxy group may modulate its lipophilicity and, consequently, its antimicrobial efficacy.[1] Studies on related compounds, such as 2-chlorobenzoic acid derivatives, have demonstrated antibacterial and antifungal potential.[3]
-
Anti-inflammatory Activity: Several benzoic acid derivatives exhibit anti-inflammatory effects. This activity is often associated with the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX), or modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[4][5] The NF-κB signaling pathway is a key regulator of inflammation.[6]
-
Enzyme Inhibition: The substituted benzoic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy.[7] While structurally distinct, this highlights the potential for chloro-substituted benzoic acids to be developed as specific enzyme inhibitors.
Quantitative Data from Structurally Related Compounds
To provide a rationale for the experimental evaluation of this compound, the following tables summarize quantitative data for structurally analogous compounds.
Table 1: Antimicrobial Activity of a Related Benzoic Acid Derivative
| Compound | Microorganism | Assay | Result | Reference |
|---|
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Significant reduction in biofilm formation |[4] |
Table 2: Enzyme Inhibitory Activity of a Related Chloro-Benzoic Acid Derivative
| Compound | Target | Assay Type | IC50 | Reference |
|---|
| Compound N5a (a 4-amino-3-chloro benzoate ester derivative) | EGFR Tyrosine Kinase | In vitro kinase assay | Not specified, but showed potent inhibition |[7] |
Table 3: Anti-inflammatory Activity of a Related Chloro-Hydroxybenzoic Acid Derivative
| Compound | Activity | Model | Key Finding | Reference |
|---|
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Anti-inflammatory | LPS-activated primary microglia | Inhibited NO and PGE2 production, and iNOS and COX-2 expression |[5] |
Experimental Protocols
The following protocols are provided for the evaluation of the predicted biological activities of this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test bacterium, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Protocol for Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric assay is designed to screen for inhibitors of COX-2, a key enzyme in the inflammatory pathway.[11][12]
Materials:
-
This compound
-
Recombinant Human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer on ice.
-
-
Assay Setup:
-
Dissolve this compound and Celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well.
-
Add the test compound (this compound) at various concentrations to the sample wells.
-
Add Celecoxib to the positive control wells and solvent to the enzyme control wells.
-
Add the diluted COX-2 enzyme to all wells except the negative control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[11]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Potential Mechanism of Action: NF-κB Signaling Pathway
Should this compound demonstrate anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.[6]
Conclusion
While this compound is a commercially available synthetic building block, its potential in medicinal chemistry remains largely unexplored. The structural similarities to known antimicrobial and anti-inflammatory agents provide a strong rationale for its investigation. The protocols outlined in this document offer a starting point for the systematic evaluation of its biological activities and potential mechanisms of action. Further research is warranted to elucidate the therapeutic potential of this compound.
References
- 1. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Synthesis of Bioactive Molecules Using 3-Chloro-4-ethoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 3-Chloro-4-ethoxybenzoic acid as a key starting material. This versatile building block is particularly relevant in the development of novel kinase inhibitors for cancer therapy, owing to its structural features that allow for diverse chemical modifications.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. The presence of the carboxylic acid group allows for the formation of amides and esters, which are common functionalities in many drug molecules. The chloro and ethoxy substituents on the benzene ring influence the molecule's electronic properties and lipophilicity, which can be fine-tuned to optimize the potency, selectivity, and pharmacokinetic properties of the final bioactive compounds. This document will focus on the application of this compound in the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.
Application: Synthesis of EGFR Kinase Inhibitors
Derivatives of substituted benzoic acids are key components in the design of EGFR tyrosine kinase inhibitors (TKIs).[1][2] EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt/m-TOR pathway, promoting cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling and induce apoptosis in cancer cells.
The general structure of many EGFR inhibitors consists of a core heterocyclic system linked to a substituted phenyl ring. This compound provides a suitable phenyl scaffold for this purpose. By converting the carboxylic acid to an amide, various heterocyclic or aromatic amines can be introduced to explore the structure-activity relationship (SAR) and identify potent inhibitors.
Logical Relationship: From Starting Material to Bioactive Compound
Caption: Synthetic workflow from this compound to a bioactive amide derivative.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of bioactive amide derivatives from this compound. These methods are based on standard organic synthesis techniques and can be adapted for the synthesis of a library of compounds for screening purposes.
Protocol 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride
This protocol describes the activation of the carboxylic acid group, a crucial first step for subsequent amide coupling reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain crude 3-Chloro-4-ethoxybenzoyl chloride.
-
The crude acyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of N-Aryl-3-chloro-4-ethoxybenzamide
This protocol details the coupling of the activated acyl chloride with a representative aromatic amine to form the final amide product.
Materials:
-
Crude 3-Chloro-4-ethoxybenzoyl chloride
-
Substituted aniline or heterocyclic amine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 3-Chloro-4-ethoxybenzoyl chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-3-chloro-4-ethoxybenzamide.
Quantitative Data: Biological Activity of Structurally Related EGFR Inhibitors
While specific biological data for derivatives of this compound is not extensively available, the following tables summarize the in vitro anticancer activity of structurally similar 4-amino-3-chloro benzoate ester derivatives, which serve as a strong rationale for exploring this chemical space.[1][2] These compounds were evaluated for their ability to inhibit the proliferation of various human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM) of Hydrazine-1-carbothioamide Derivatives [1]
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | HCT-116 (Colorectal Carcinoma) |
| N5a | 0.09 | 0.11 | 0.13 |
| N5b | 0.12 | 0.15 | 0.18 |
| N5c | 0.15 | 0.19 | 0.22 |
| N5d | 0.18 | 0.21 | 0.25 |
| Erlotinib * | 0.08 | 0.10 | 0.12 |
*Erlotinib was used as a positive control.
Table 2: EGFR Kinase Inhibitory Activity [1]
| Compound | EGFR Inhibition (%) at 10 µM |
| N5a | 85.2 |
| N5b | 81.5 |
| N5c | 78.9 |
| N5d | 75.3 |
| Erlotinib | 92.4 |
Mechanism of Action: EGFR Signaling Pathway
The synthesized bioactive molecules are designed to inhibit the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling cascades that are crucial for cancer cell survival and proliferation. The diagram below illustrates the targeted pathway.
Caption: Inhibition of the EGFR signaling pathway by a synthesized bioactive molecule.
Conclusion
This compound is a promising starting material for the synthesis of novel bioactive molecules, particularly in the realm of anticancer drug discovery. The protocols and data presented herein provide a foundational framework for researchers to design and synthesize libraries of compounds targeting EGFR and other relevant kinases. The structural similarity to known potent inhibitors suggests that derivatives of this compound are worthy of further investigation as potential therapeutic agents.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Application Notes and Protocols: 3-Chloro-4-ethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Chloro-4-ethoxybenzoic acid as a key intermediate in the synthesis of pharmaceutical compounds. The information presented herein is intended to guide researchers and drug development professionals in leveraging the unique structural features of this compound for the creation of novel therapeutic agents.
Introduction
This compound is a substituted benzoic acid derivative with the molecular formula C₉H₉ClO₃.[1] Its structure, featuring a carboxylic acid group, a chlorine atom, and an ethoxy group on the benzene ring, makes it a valuable building block in organic synthesis. The carboxylic acid moiety serves as a handle for various chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. The chloro and ethoxy substituents influence the electronic properties and lipophilicity of the molecule, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug substance.
While direct, publicly documented syntheses of commercial drugs starting from this compound are not prevalent, its structural motifs are present in a number of biologically active molecules. This document presents a hypothetical case study illustrating its application in the synthesis of a novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, a class of drugs widely used in oncology.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 213598-15-3[1] |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 211-215 °C[1] |
| SMILES | CCOc1ccc(cc1Cl)C(O)=O[1] |
Hypothetical Application: Synthesis of an EGFR Kinase Inhibitor
This section outlines a hypothetical synthesis of "EGFRi-472," a novel small molecule inhibitor of EGFR, using this compound as a key starting material. The synthetic strategy involves the formation of an amide bond between this compound and a substituted aniline, a common structural feature in many EGFR inhibitors like Gefitinib.
The overall synthetic scheme is a two-step process:
-
Activation of the carboxylic acid of this compound to form the corresponding acyl chloride.
-
Amide coupling of the acyl chloride with a substituted aniline to yield the target molecule, EGFRi-472.
Protocol 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride
This protocol describes the conversion of this compound to its more reactive acyl chloride derivative.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To the flame-dried round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material, followed by a catalytic amount of DMF.
-
From the dropping funnel, add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-4-ethoxybenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.
-
Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-3-chloro-4-ethoxybenzamide (EGFRi-472)
This protocol details the amide bond formation between the acyl chloride and the substituted aniline.
-
Materials:
-
3-Chloro-4-ethoxybenzoyl chloride (from Protocol 1)
-
4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
-
-
Procedure:
-
In a separate flask, dissolve 4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-Chloro-4-ethoxybenzoyl chloride (1.0 eq) from Protocol 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, EGFRi-472.
-
The following table summarizes the key quantitative parameters for the hypothetical synthesis of EGFRi-472.
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | Thionyl chloride | 1 : 1.2 | Toluene | 110 | 2 | >95 (crude) |
| 2 | 3-Chloro-4-ethoxybenzoyl chloride | 4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline | 1 : 1 | DCM | 0 to RT | 4-6 | 75-85 |
Visualizations
The following diagram illustrates the workflow for the synthesis of the hypothetical EGFR inhibitor, EGFRi-472.
References
Application of 3-Chloro-4-ethoxybenzoic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid group, a chlorine atom, and an ethoxy group, make it a versatile intermediate for the synthesis of a variety of more complex molecules. In the agrochemical industry, such intermediates are crucial for the development of new herbicides, fungicides, and insecticides.[1][2][3] The presence of the chloro and ethoxy groups can influence the lipophilicity, metabolic stability, and ultimately the biological activity of the final agrochemical product. These properties are critical in designing effective and safe crop protection agents.[4]
This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound in the synthesis of a potential agrochemical candidate. The information is intended to guide researchers in the potential applications of this chemical intermediate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures and for the characterization of the final products.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | Solid | |
| Melting Point | 211-215 °C | |
| CAS Number | 213598-15-3 |
Hypothetical Agrochemical Target: A Novel Benzamide Fungicide
For the purpose of these application notes, we will consider the synthesis of a hypothetical benzamide fungicide, N-(4-cyanobenzyl)-3-chloro-4-ethoxybenzamide. Benzamide fungicides are a known class of agrochemicals, and the structural motifs of a substituted benzamide core are common in various bioactive molecules. The 3-chloro-4-ethoxyphenyl group from our starting material and the 4-cyanobenzyl moiety are introduced to potentially confer fungicidal properties.
Synthetic Pathway
The proposed synthesis of N-(4-cyanobenzyl)-3-chloro-4-ethoxybenzamide from this compound is a two-step process. The first step involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride. The second step is the formation of the amide bond by reacting the acyl chloride with 4-cyanobenzylamine.
Caption: Synthetic pathway for a hypothetical benzamide fungicide.
Experimental Protocols
The following are detailed protocols for the hypothetical synthesis.
Protocol 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride (Acyl Chloride Intermediate)
This protocol describes the conversion of this compound to its corresponding acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-Chloro-4-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Caption: Experimental workflow for the synthesis of 3-Chloro-4-ethoxybenzoyl chloride.
Protocol 2: Synthesis of N-(4-cyanobenzyl)-3-chloro-4-ethoxybenzamide (Final Product)
This protocol details the amide bond formation to yield the target hypothetical fungicide.
Materials:
-
Crude 3-Chloro-4-ethoxybenzoyl chloride (from Protocol 1)
-
4-Cyanobenzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate flask, dissolve 4-cyanobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-Chloro-4-ethoxybenzoyl chloride (1.0 eq) from Protocol 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, N-(4-cyanobenzyl)-3-chloro-4-ethoxybenzamide.
Quantitative Data Summary
The expected outcomes of the synthesis are summarized in Table 2. Please note that these are hypothetical values and actual results may vary.
Table 2: Hypothetical Synthesis Data
| Intermediate / Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 3-Chloro-4-ethoxybenzoyl chloride | This compound | SOCl₂, DMF | DCM | >95 (crude) | - |
| N-(4-cyanobenzyl)-3-chloro-4-ethoxybenzamide | 3-Chloro-4-ethoxybenzoyl chloride | 4-Cyanobenzylamine, Et₃N | DCM | 80-90 | >98 |
Logical Relationship for Agrochemical Development
The development of a new agrochemical from an intermediate like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for agrochemical development.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The provided hypothetical synthesis of a benzamide fungicide illustrates a practical application of this intermediate. The protocols and workflows are based on established chemical principles and can be adapted by researchers for the development of new and effective crop protection agents. Further research would be required to determine the actual biological activity and mechanism of action of any newly synthesized compounds.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-4-ethoxybenzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-chloro-4-ethoxybenzoic acid, a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines protocols for the synthesis of amide and ester derivatives, explores their potential as therapeutic agents, particularly as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and provides a framework for their biological evaluation.
Introduction
This compound is a substituted benzoic acid derivative that holds significant potential as a starting material in medicinal chemistry. The presence of the carboxylic acid, chloro, and ethoxy groups offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds. The structural motif of a substituted benzamide or benzoate is prevalent in a multitude of clinically approved drugs. While research on derivatives of this compound is emerging, related structures, such as 4-amino-3-chloro benzoate esters, have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the EGFR pathway.[1][2] This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and discusses their potential application in drug discovery.
Synthetic Protocols
The primary routes for the derivatization of this compound involve the transformation of the carboxylic acid group into amides and esters. These functional groups can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and ability to interact with biological targets.
Amide bond formation is a cornerstone of medicinal chemistry. A common and efficient method to synthesize amides from carboxylic acids is via the formation of a more reactive acyl chloride intermediate.
Protocol 2.1.1: Two-Step Synthesis of N-Aryl-3-chloro-4-ethoxybenzamides
Step 1: Preparation of 3-Chloro-4-ethoxybenzoyl chloride
-
Materials: this compound, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-chloro-4-ethoxybenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Materials: 3-Chloro-4-ethoxybenzoyl chloride, a desired primary or secondary amine (e.g., aniline or a substituted aniline), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the desired amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-4-ethoxybenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-3-chloro-4-ethoxybenzamide.
-
Esterification is another key derivatization strategy. Fischer-Speier esterification provides a direct method for the synthesis of esters from carboxylic acids.
Protocol 2.2.1: Fischer-Speier Esterification
-
Materials: this compound, an alcohol (e.g., methanol or ethanol), and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3% of the carboxylic acid weight).
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][4] Derivatives of substituted benzoic acids have shown potential as EGFR inhibitors.[1][2]
Based on the activity of structurally related compounds, it is hypothesized that certain amide and ester derivatives of this compound could exhibit inhibitory activity against EGFR. The chloro and ethoxy substituents, along with the nature of the R-group in the amide or ester, can be systematically varied to optimize binding to the ATP-binding pocket of the EGFR kinase domain.
Table 1: Hypothetical In Vitro Activity of this compound Derivatives against EGFR and Cancer Cell Lines
| Compound ID | R-Group (Amide/Ester) | EGFR Kinase IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) | HCT-116 Cell Line IC₅₀ (µM) |
| CEBA-A01 | -NH-Ph | 5.2 | 15.8 | 20.1 |
| CEBA-A02 | -NH-(4-methoxyphenyl) | 2.8 | 8.5 | 11.3 |
| CEBA-A03 | -NH-(3,4-dichlorophenyl) | 1.5 | 4.7 | 6.2 |
| CEBA-E01 | -O-Et | > 50 | > 50 | > 50 |
| CEBA-E02 | -O-Bn | 12.3 | 35.1 | 42.5 |
| Erlotinib | (Reference Drug) | 0.02 | 0.1 | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[4] Inhibitors targeting the EGFR kinase domain block this initial phosphorylation event, thereby inhibiting the downstream signaling cascade.
Caption: EGFR signaling pathway and the proposed point of inhibition.
Experimental Workflow for Biological Evaluation
A systematic approach is required to evaluate the biological activity of the synthesized derivatives.
-
Objective: To determine the direct inhibitory effect of the compounds on EGFR kinase activity.
-
Method: A variety of commercially available EGFR kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate peptide by the EGFR kinase domain in the presence and absence of the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines that overexpress EGFR (e.g., A549, HCT-116).
-
Method: The MTT or MTS assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). The IC₅₀ value is then calculated.
-
Objective: To confirm the mechanism of action by observing the phosphorylation status of EGFR and its downstream signaling proteins.
-
Method: EGFR-overexpressing cells are treated with the test compounds. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total EGFR, ERK, and AKT. A reduction in the levels of the phosphorylated proteins would indicate inhibition of the EGFR pathway.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The derivatization of this compound into novel amide and ester compounds represents a promising strategy for the discovery of new therapeutic agents. The protocols outlined in this document provide a solid foundation for the synthesis of a diverse chemical library. The potential for these derivatives to target the EGFR signaling pathway warrants further investigation through the proposed biological evaluation workflow. This systematic approach will enable the identification of lead compounds with potent and selective activity for further preclinical development.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Chloro-4-ethoxybenzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-ethoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. Its specific substitution pattern—a chloro group at position 3 and an ethoxy group at position 4—provides a unique scaffold for derivatization, influencing the physicochemical properties such as lipophilicity, metabolic stability, and molecular interactions of the final compounds. This makes it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, using the synthesis of an analog of Lapatinib, a dual tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (HER2), as a representative example.
Kinase Signaling Pathway: EGFR and HER2
Lapatinib and its analogs target the EGFR (ErbB1) and HER2 (ErbB2) signaling pathways, which are crucial drivers of cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.
Caption: EGFR and HER2 signaling pathway inhibition by a Lapatinib analog.
Synthetic Workflow for a Lapatinib Analog
The synthesis of a Lapatinib analog from this compound involves a multi-step process. The key strategic steps include the conversion of the carboxylic acid to an aniline, followed by a nucleophilic aromatic substitution with a quinazoline core, and subsequent elaborations.
Caption: Synthetic workflow for a Lapatinib analog from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-ethoxybenzamide
This protocol describes the conversion of the starting carboxylic acid to its corresponding primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Cool the crude acid chloride in an ice bath and slowly add concentrated ammonium hydroxide (excess) with vigorous stirring.
-
Stir the resulting mixture for 1 hour, allowing it to warm to room temperature.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield 3-chloro-4-ethoxybenzamide.
Protocol 2: Synthesis of 3-Chloro-4-ethoxyaniline (Hofmann Rearrangement)
This protocol outlines the conversion of the amide to the key aniline intermediate.
Materials:
-
3-Chloro-4-ethoxybenzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide (4.4 eq) in water and cool to 0 °C.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite.
-
In a separate flask, dissolve 3-chloro-4-ethoxybenzamide (1.0 eq) in 1,4-dioxane.
-
Add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.
-
Slowly warm the reaction mixture to 70-80 °C and maintain for 1-2 hours.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-chloro-4-ethoxyaniline.
Protocol 3: Synthesis of N-(3-Chloro-4-ethoxyphenyl)-6-iodoquinazolin-4-amine
This protocol details the coupling of the aniline intermediate with the quinazoline core.[1]
Materials:
-
3-Chloro-4-ethoxyaniline
-
4-Chloro-6-iodoquinazoline
-
Isopropanol
Procedure:
-
To a stirred slurry of 4-chloro-6-iodoquinazoline (1.0 eq) in isopropanol, add a solution of 3-chloro-4-ethoxyaniline (1.1 eq) in isopropanol.[1]
-
Heat the reaction mixture to approximately 65-70 °C and maintain for 1-2 hours.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolate the product by filtration, wash the solid with cold isopropanol, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for Lapatinib, which serves as a benchmark for newly synthesized analogs.
Table 1: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Type |
| EGFR | 10.8 | Cell-free |
| HER2 | 9.2 | Cell-free |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Receptor Status | GI₅₀ (nM) |
| BT474 | Breast Cancer | HER2 Overexpressing | 3 |
| HN5 | Head and Neck Cancer | EGFR Overexpressing | 128 |
| N87 | Gastric Cancer | HER2 Overexpressing | 8 |
Conclusion
This compound is a highly useful and adaptable starting material for the synthesis of kinase inhibitors. The protocols provided herein demonstrate a viable synthetic route to a key aniline intermediate and its subsequent incorporation into a quinazoline-based scaffold, analogous to the potent dual EGFR/HER2 inhibitor, Lapatinib. The specific substitution pattern of the starting material is expected to confer favorable properties to the final inhibitor, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. Researchers can utilize these methods as a foundation for the development of novel and effective targeted cancer therapies.
References
Application Notes and Protocols for the Esterification of 3-Chloro-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl, ethyl, and propyl esters of 3-Chloro-4-ethoxybenzoic acid via Fischer-Speier esterification. This acid-catalyzed reaction is a fundamental method in organic synthesis, often employed in the preparation of ester derivatives for various applications, including pharmaceutical and materials science research.[1][2]
Overview of Fischer-Speier Esterification
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.[1][2] A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is typically used as a catalyst.[3][2]
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1][2]
Experimental Protocols
The following protocols detail the synthesis of methyl, ethyl, and propyl 3-chloro-4-ethoxybenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Propan-1-ol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Protocol 2.1: Synthesis of Methyl 3-Chloro-4-ethoxybenzoate
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 20 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.[4]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[4]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and then brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]
-
Purification: The crude methyl 3-chloro-4-ethoxybenzoate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2.2: Synthesis of Ethyl 3-Chloro-4-ethoxybenzoate
This protocol is analogous to the synthesis of the methyl ester, with the substitution of ethanol for methanol.
-
Reaction Setup: Use ethanol in place of methanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C).
-
Work-up, Drying, and Purification: Follow the same procedures as outlined in Protocol 2.1.
Protocol 2.3: Synthesis of Propyl 3-Chloro-4-ethoxybenzoate
This protocol is analogous to the synthesis of the methyl ester, with the substitution of propan-1-ol for methanol.
-
Reaction Setup: Use propan-1-ol in place of methanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 97°C).
-
Work-up, Drying, and Purification: Follow the same procedures as outlined in Protocol 2.1.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected ester products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉ClO₃ | 200.62 | 211-215 | - |
| Methyl 3-chloro-4-ethoxybenzoate | C₁₀H₁₁ClO₃ | 214.65 | - | - |
| Ethyl 3-chloro-4-ethoxybenzoate | C₁₁H₁₃ClO₃ | 228.68 | - | - |
| Propyl 3-chloro-4-ethoxybenzoate | C₁₂H₁₅ClO₃ | 242.70 | - | - |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound esters.
Caption: Mechanism of Fischer-Speier Esterification.
References
Application Notes and Protocols: The Use of 3-Chloro-4-ethoxybenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-4-ethoxybenzoic acid as a versatile building block in the synthesis of advanced materials, particularly liquid crystals and thermotropic polyesters. The protocols and data presented are compiled from established synthetic methodologies for analogous compounds and serve as a detailed guide for the design and synthesis of novel functional materials.
Application in Liquid Crystal Synthesis
This compound is a valuable precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The presence of the ethoxy group promotes mesophase formation, while the chloro-substituent influences the molecule's polarity and intermolecular interactions, which in turn affects the transition temperatures and the type of liquid crystalline phases observed. By converting the carboxylic acid to an ester, it can be coupled with various phenolic compounds to create a rigid core structure, a key feature of liquid crystal mesogens.
Structure-Property Relationship
The molecular structure of mesogens derived from this compound directly influences the properties of the resulting liquid crystal. The length of the alkyl/alkoxy chains on the partnering phenol, for instance, can alter the melting and clearing points, and determine whether nematic or smectic phases are favored. Generally, longer chains tend to stabilize smectic phases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-ethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Chloro-4-ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a 3-chloro-4-hydroxybenzoic acid salt with an ethylating agent, such as ethyl iodide or diethyl sulfate.[1][2]
Q2: What are the primary impurities I should anticipate in the synthesis of this compound?
A2: The primary impurities are largely dependent on the reaction conditions. Key impurities may include:
-
Unreacted 3-Chloro-4-hydroxybenzoic Acid: Incomplete etherification will leave starting material in your product.[1]
-
Ethyl 3-Chloro-4-ethoxybenzoate: Esterification of the carboxylic acid can occur if the reaction conditions are not optimized.[1]
-
Over-alkylation Products: While less common, reaction at other positions on the benzene ring (C-alkylation) is a possibility.[1]
-
Byproducts from the Ethylating Agent: For instance, ethanol can be generated from the hydrolysis of the ethylating agent.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction's progress.
-
TLC: This is a quick and straightforward method to qualitatively observe the disappearance of the starting material and the emergence of the product. A common mobile phase is a mixture of hexane and ethyl acetate.[1][2]
-
HPLC: This technique offers a more quantitative analysis of the reaction mixture, enabling the determination of the relative proportions of starting materials, intermediates, and the final product.[1]
Q4: What is the most effective method for purifying the crude this compound?
A4: Recrystallization is a highly effective technique for purifying the crude product.[1][2] Commonly used solvent systems for the recrystallization of benzoic acid derivatives include water or a mixture of ethanol and water.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the hydroxyl group. | - Use a stronger base (e.g., sodium hydroxide, potassium hydroxide) or ensure an adequate molar excess.- Ensure all reagents are dry, as water can neutralize the base.[1] |
| Poor Quality Ethylating Agent: The ethyl iodide or diethyl sulfate may have degraded. | - Use a fresh or purified supply of the ethylating agent.[1] | |
| Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature. | - Cautiously increase the reaction temperature while monitoring for the formation of side products using TLC or HPLC.[1] | |
| Presence of Significant Unreacted Starting Material | Insufficient Reaction Time: The reaction may not have reached completion. | - Extend the reaction time and monitor the progress via TLC or HPLC until the starting material is consumed.[1] |
| Inadequate Stoichiometry: An insufficient amount of the ethylating agent was used. | - Use a slight excess of the ethylating agent (e.g., 1.1 to 1.5 equivalents).[1] | |
| Formation of Side Products | Over-alkylation: Reaction at the carboxylic acid group (esterification) or other positions on the ring. | - Optimize the reaction temperature, keeping it as low as effectively possible.- Use a non-hindered strong base like potassium carbonate or sodium hydroxide.[1] |
| Difficulty in Isolating the Product | Incomplete Precipitation: The product may have high solubility in the work-up solvent. | - After acidification, cool the solution in an ice bath to maximize precipitation.- If the product remains dissolved, perform an extraction with a suitable organic solvent like ethyl acetate or diethyl ether.[1] |
| Emulsion Formation During Extraction: The presence of salts or other impurities can lead to the formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifugation can also be an effective method to separate the layers.[1] |
Quantitative Data Summary
The following table presents illustrative data on how different reaction parameters can influence the yield and purity of 3-ethoxybenzoic acid , a closely related compound. This data is hypothetical and intended for educational purposes to demonstrate expected trends in the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaOH | NaH |
| Solvent | Acetone | DMF | THF |
| Temperature (°C) | 56 (reflux) | 80 | 66 (reflux) |
| Reaction Time (h) | 12 | 6 | 8 |
| Yield of 3-Ethoxybenzoic Acid (%) | 75 | 92 | 88 |
| Impurity Profile (%) | |||
| 3-Hydroxybenzoic Acid | 8 | 2 | 3 |
| Ethyl 3-hydroxybenzoate | 5 | 1 | 2 |
| Other Impurities | 2 | 1 | 1 |
| Purity by HPLC (%) | 85 | 96 | 94 |
Table adapted from hypothetical data for a related synthesis.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from 3-Chloro-4-hydroxybenzoic Acid
This protocol describes a direct ethylation of 3-Chloro-4-hydroxybenzoic acid.
Materials:
-
3-Chloro-4-hydroxybenzoic acid
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-Chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).[2]
-
Add ethyl iodide (1.5 eq) to the mixture.[2]
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours.[2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2.[1][2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1][2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude this compound by recrystallization from a hot water/ethanol mixture.[1][2]
Protocol 2: Purity Determination by HPLC
This protocol outlines a method for determining the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or another suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.[1]
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject the standard and sample solutions.[1]
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and any impurities by comparing their retention times and peak areas to the standard.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-ethoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzoic acid with an ethylating agent in the presence of a base.
Q2: What are the primary starting materials and reagents required?
A2: The key starting material is 3-chloro-4-hydroxybenzoic acid. You will also need an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, a base to deprotonate the phenolic hydroxyl group, and a suitable solvent.
Q3: What are the potential side reactions and major impurities I should be aware of?
A3: The primary side reaction is the esterification of the carboxylic acid group to form ethyl 3-chloro-4-ethoxybenzoate. Other potential impurities include unreacted 3-chloro-4-hydroxybenzoic acid and byproducts from the decomposition of the ethylating agent.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The product, this compound, is less polar than the starting material, 3-chloro-4-hydroxybenzoic acid, and will thus have a higher Rf value on the TLC plate.
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying crude this compound. A common solvent system for recrystallization is a mixture of ethanol and water.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Ineffective Deprotonation | The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group. Consider using a stronger base (e.g., sodium hydroxide) or a slight excess of the base. Ensure all reagents and glassware are dry, as water can quench the base. |
| Poor Quality Ethylating Agent | The ethylating agent may have decomposed. Use a fresh bottle or purify the existing stock. |
| Low Reaction Temperature | The reaction may be proceeding too slowly. Gradually and carefully increase the reaction temperature while monitoring for the formation of side products by TLC. |
| Insufficient Reaction Time | The reaction may not have reached completion. Increase the reaction time and continue to monitor the consumption of the starting material by TLC. |
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
| Possible Cause | Troubleshooting Step |
| Inadequate Stoichiometry | An insufficient amount of the ethylating agent was used. Use a slight excess (1.1-1.5 equivalents) of the ethylating agent to drive the reaction to completion. |
| Suboptimal Base | The chosen base may not be effectively deprotonating the starting material. Refer to the base selection table below for alternatives. |
| Short Reaction Time | As mentioned above, extend the reaction time and monitor by TLC until the starting material spot is no longer visible. |
Issue 3: Formation of a Significant Amount of Ester Byproduct
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Esterification | Strong bases and high temperatures can promote the esterification of the carboxylic acid. Using a milder base like potassium carbonate can favor O-alkylation over esterification. Running the reaction at a lower temperature for a longer duration can also minimize this side reaction. |
| Choice of Ethylating Agent | Highly reactive ethylating agents may be less selective. Consider using a less reactive agent if esterification is a major issue. |
Issue 4: Difficulty in Isolating the Product
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | The product may be partially soluble in the work-up solvent. After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate. |
| Emulsion Formation During Extraction | The presence of salts or other impurities can lead to the formation of an emulsion. To break the emulsion, add a small amount of brine (saturated NaCl solution). In some cases, centrifugation can also be effective. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. These are representative values and may vary based on specific experimental conditions.
Table 1: Effect of Base on Yield and Purity
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85 | 95 | Mild conditions, favors O-alkylation. |
| NaOH | Ethanol | 78 (Reflux) | 8 | 92 | 90 | Stronger base, higher yield but may increase ester byproduct. |
| NaH | DMF | 25 | 6 | 95 | 88 | Very strong base, can lead to more side products if not controlled. |
| Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 10 | 90 | 96 | Effective but more expensive base. |
Table 2: Effect of Solvent on Yield and Purity
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85 | 95 | Good balance of reactivity and selectivity. |
| K₂CO₃ | DMF | 100 | 8 | 90 | 92 | Higher boiling point can speed up the reaction. |
| K₂CO₃ | Ethanol | 78 (Reflux) | 16 | 80 | 93 | Protic solvent can slow down the Sₙ2 reaction. |
| K₂CO₃ | Acetonitrile | 82 (Reflux) | 10 | 88 | 94 | Good alternative polar aprotic solvent. |
Table 3: Effect of Ethylating Agent on Yield and Purity
| Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ethyl Iodide | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85 | 95 |
| Ethyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 18 | 82 | 96 |
| Diethyl Sulfate | NaOH | Ethanol | 78 (Reflux) | 8 | 92 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Iodide and Potassium Carbonate
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in water and acidify to a pH of approximately 2 with 1 M HCl.
-
The crude product will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Mandatory Visualization
Technical Support Center: Purification of 3-Chloro-4-ethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Chloro-4-ethoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Q: I am getting a very low yield of purified this compound after recrystallization. What could be the cause?
A: Low recovery after recrystallization is a common issue that can stem from several factors. Here are some potential causes and solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to minimize the surface area for cooling. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a high solubility for the compound even at low temperatures.
-
Solution: Select a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. An ethanol/water mixture is often a good starting point for benzoic acid derivatives.[1]
-
-
Incomplete Precipitation: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.
Issue 2: Oily Residue Instead of Crystals
Q: My compound is "oiling out" and forming an oily layer instead of crystallizing upon cooling. How can I resolve this?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.
-
High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Try to remove the impurities by another method, such as column chromatography, before recrystallization. Alternatively, adding a small amount of a solvent in which the impurities are highly soluble might help.
-
-
Inappropriate Solvent: The boiling point of the solvent might be too high.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly can sometimes lead to oiling out.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Issue 3: Persistent Colored Impurities
Q: Even after recrystallization, my this compound crystals have a yellowish tint. How can I remove colored impurities?
A: Colored impurities are common in organic synthesis.
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.[4] Swirl the hot mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most probable impurities depend on the synthetic route. A common method for synthesizing this compound is the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzoic acid and an ethylating agent like ethyl iodide.[2][5] In this case, potential impurities include:
-
Unreacted Starting Material: 3-chloro-4-hydroxybenzoic acid.
-
Byproducts from the Ethylating Agent: For example, ethanol could be formed.
-
Side-Reaction Products: Although less common, C-alkylation on the benzene ring can occur.[2]
Q2: What is a good starting solvent system for the recrystallization of this compound?
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[2] By spotting the crude mixture and the purified fractions on a TLC plate, you can visualize the separation of impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[2]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a suitable method for purifying this compound, especially if recrystallization is ineffective or if you need to separate it from impurities with similar solubility profiles. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common starting point for separating benzoic acid derivatives.
Data Presentation
Table 1: Solubility of Related Benzoic Acid Derivatives
Since specific quantitative solubility data for this compound is not available in the provided search results, the following table presents general solubility information for benzoic acid and related compounds to guide solvent selection.
| Compound | Water | Ethanol | Acetone |
| Benzoic Acid | Sparingly soluble in cold water, soluble in hot water.[4][6] | Soluble | Soluble |
| 4-Chlorobenzoic Acid | Very slightly soluble | Soluble | Soluble |
| 3-Ethoxybenzoic Acid | Slightly soluble in boiling water[5] | Soluble[5] | Soluble |
| 4-Chloro-3-nitrobenzoic acid | Partially soluble[7] | Soluble[7] | Soluble[7] |
This table is for illustrative purposes to indicate general trends. Experimental determination of solubility for this compound is recommended for optimal purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel
-
Filter paper
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water to the hot filtrate dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
References
Technical Support Center: Synthesis of 3-Chloro-4-ethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions concerning the synthesis of 3-Chloro-4-ethoxybenzoic acid. The information is designed to help identify and resolve common issues, with a focus on byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Williamson Ether Synthesis: This is a widely used and reliable method involving the ethylation of 3-chloro-4-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate.
-
Nucleophilic Aromatic Substitution (SNAr): This route typically starts with a molecule containing a good leaving group, such as 3-chloro-4-fluorobenzoic acid. The fluoride is displaced by an ethoxide source, like sodium ethoxide. The fluoro group is more susceptible to nucleophilic attack than the chloro group in this system.
Q2: What are the primary byproducts I should expect during the Williamson ether synthesis route?
A2: When starting from 3-chloro-4-hydroxybenzoic acid, several byproducts can form:
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-chloro-4-hydroxybenzoic acid.
-
Esterification Byproduct: The carboxylic acid functional group can be esterified by the ethylating agent under certain conditions, leading to the formation of ethyl 3-chloro-4-ethoxybenzoate.
-
Dimerization/Polymerization: While less common, side reactions involving the starting materials can lead to higher molecular weight impurities.
-
Byproducts from Ethylating Agent: Hydrolysis of the ethylating agent can produce ethanol.
Q3: What are the likely impurities when using the Nucleophilic Aromatic Substitution (SNAr) route?
A3: Synthesizing from 3-chloro-4-fluorobenzoic acid may lead to the following impurities:
-
Unreacted Starting Material: If the reaction does not go to completion, 3-chloro-4-fluorobenzoic acid will remain.[1]
-
Hydrolysis Products: Presence of water can lead to the hydrolysis of the fluoro group, resulting in the formation of 3-chloro-4-hydroxybenzoic acid.
-
Positional Isomers: Although the fluoro group is more activated, under harsh conditions, substitution at the chloro position could theoretically occur, leading to isomeric impurities.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.
-
TLC: This is a quick and straightforward method to qualitatively observe the disappearance of the more polar starting material (e.g., 3-chloro-4-hydroxybenzoic acid) and the appearance of the less polar product. A common mobile phase is a mixture of hexane and ethyl acetate.
-
HPLC: This technique provides a more quantitative analysis, allowing for the precise measurement of reactants, products, and byproducts, which is crucial for optimizing reaction conditions.
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization is a highly effective and common method for purifying crude this compound. A solvent system such as an ethanol/water or isopropanol/water mixture is typically effective for benzoic acid derivatives. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation (Williamson Synthesis) | The base (e.g., K₂CO₃, NaOH) may be weak or wet. Ensure the use of a fresh, anhydrous base in sufficient molar excess (typically 2-3 equivalents). |
| Poor Quality Ethylating Agent | Ethyl iodide or diethyl sulfate can degrade over time. Use a fresh bottle or purify the agent before use. |
| Low Reaction Temperature | The reaction may be too slow. Gradually increase the temperature while monitoring for byproduct formation using TLC or HPLC. |
| Inactive Nucleophile (SNAr) | The ethoxide source may have decomposed. Use freshly prepared sodium ethoxide for best results. |
Issue 2: High Levels of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | The reaction has not proceeded to completion. Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. |
| Inadequate Stoichiometry | An insufficient amount of the ethylating agent or nucleophile was used. Use a slight excess (e.g., 1.2 to 1.5 equivalents) of the ethylating/substituting reagent. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent. Select a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, DMSO). |
Issue 3: Significant Formation of Ethyl 3-chloro-4-ethoxybenzoate Byproduct
| Potential Cause | Recommended Solution |
| Esterification of Carboxylic Acid | The carboxylic acid is reacting with the ethylating agent. This is more likely with stronger bases or higher temperatures. |
| Work-up Procedure | To resolve this, the crude product mixture containing the ester can be subjected to basic hydrolysis (e.g., using NaOH or KOH in a methanol/water mixture) to convert the ester byproduct back into the desired carboxylic acid. Following hydrolysis, an acidic work-up will precipitate the product. |
Issue 4: Difficulty with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Oiling Out | The product is melting in the recrystallization solvent or is too impure to crystallize. Try a different solvent system or pre-purify the crude material by passing it through a short silica plug. |
| Emulsion Formation During Extraction | Salts or polar impurities can cause emulsions during aqueous work-up. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Persistent Impurities after Recrystallization | If impurities have similar solubility to the product, column chromatography may be required. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the impact of reaction parameters on the synthesis of this compound via the Williamson ether synthesis route.
| Run | Base (eq.) | Ethylating Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Key Byproduct (%) |
| 1 | K₂CO₃ (1.5) | Ethyl Iodide (1.2) | Acetone | 56 | 12 | 65 | 90 | Unreacted SM (8%) |
| 2 | K₂CO₃ (2.5) | Ethyl Iodide (1.5) | DMF | 80 | 12 | 92 | 96 | Ester (3%) |
| 3 | NaOH (2.0) | Diethyl Sulfate (1.2) | Ethanol | 78 | 8 | 88 | 91 | Ester (7%) |
| 4 | Cs₂CO₃ (2.0) | Ethyl Iodide (1.5) | DMF | 60 | 10 | 95 | 98 | Ester (1%) |
Note: This data is illustrative and intended to show general trends.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Materials:
-
3-chloro-4-hydroxybenzoic acid (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Ethyl iodide (CH₃CH₂I) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to create a stirrable suspension.
-
Add ethyl iodide (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject a standard solution of the starting material and the synthesized product sample.
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and any impurities by comparing their retention times and integrating the peak areas.
-
Visualizations
References
Technical Support Center: Synthesis of 3-Chloro-4-ethoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzoic acid with an ethylating agent in the presence of a base. This SN2 reaction is generally efficient for forming the ether linkage on the phenolic hydroxyl group.[1]
Q2: What are the recommended starting materials and reagents for this synthesis?
A2: The recommended starting materials are 3-chloro-4-hydroxybenzoic acid as the phenol precursor and an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate. A moderately strong base is required to deprotonate the phenolic hydroxyl group; potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are common choices. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferable as they accelerate SN2 reactions.[1]
Q3: What are the primary impurities I should expect in the synthesis of this compound?
A3: The primary impurities can include:
-
Unreacted 3-chloro-4-hydroxybenzoic acid: This occurs if the reaction is incomplete.
-
O-Alkylated ester: The ethylating agent can potentially react with the carboxylate salt to form the ethyl ester of this compound.
-
C-Alkylated byproducts: Although less common, alkylation can occur on the aromatic ring, especially under harsh reaction conditions.[1]
-
Elimination byproducts: If using ethyl bromide or ethyl iodide at high temperatures, a minor amount of ethylene gas could be formed via an E2 elimination reaction, which would consume the ethylating agent and the base.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot, you can track the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of the reaction mixture.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation | The base may not be strong enough, or an insufficient amount was used. Ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. Consider using a stronger base like potassium carbonate or sodium hydroxide. |
| Poor Quality Reagents | The ethylating agent may have decomposed. Use a fresh bottle of the ethylating agent. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the ethylating agent.[2] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature to 50-100 °C while monitoring the reaction for the formation of side products.[1][2] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction by TLC until the starting material is consumed. Typical reaction times are between 1 to 8 hours.[1] |
Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can favor the formation of side products. Maintain the reaction temperature at the lowest effective level that allows for a reasonable reaction rate.[2] |
| Incorrect Stoichiometry | Using a large excess of the ethylating agent can lead to the formation of the ethyl ester of the product. Use a slight excess (1.1 to 1.5 equivalents) of the ethylating agent. |
| Sub-optimal Solvent Choice | Protic solvents can slow down the SN2 reaction. Use polar aprotic solvents like DMF or acetonitrile to enhance the reaction rate.[1][2] |
Data Presentation
Impact of Reaction Conditions on Yield and Purity
The following table summarizes hypothetical data on how different reaction parameters can influence the yield and purity of this compound. This data is for illustrative purposes to demonstrate expected trends.
| Parameter | Condition A | Condition B | Condition C |
| Base | K2CO3 | NaOH | NaH |
| Solvent | Acetone | DMF | THF |
| Ethylating Agent | Ethyl Iodide | Diethyl Sulfate | Ethyl Bromide |
| Temperature (°C) | 56 (reflux) | 80 | 66 (reflux) |
| Reaction Time (h) | 8 | 4 | 6 |
| Yield (%) | 85 | 95 | 90 |
| Purity by HPLC (%) | 97 | 99 | 98 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purity Assessment by HPLC
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and acquire the chromatogram.
-
Calculate the purity by determining the area percentage of the main product peak.
Visualizations
References
Technical Support Center: Etherification of 3-chloro-4-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the etherification of 3-chloro-4-hydroxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
The etherification of 3-chloro-4-hydroxybenzoic acid can be approached by two primary methods: a direct, one-step Williamson ether synthesis, or a more robust, three-step sequence involving protection of the carboxylic acid functionality. This guide is divided to address potential issues in both pathways.
Method 1: Direct Etherification
This approach involves the direct reaction of 3-chloro-4-hydroxybenzoic acid with an alkyl halide in the presence of a base. While seemingly simpler, it is prone to lower yields and side reactions due to the presence of two acidic protons (on the hydroxyl and carboxylic acid groups).
Experimental Protocol: Direct Williamson Ether Synthesis
-
Dissolution and Deprotonation: Dissolve 3-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a strong base (at least 2 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of both the phenolic hydroxyl and carboxylic acid groups.
-
Alkylation: Add the alkyl halide (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a temperature typically ranging from 60-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Acidify the aqueous solution with a strong acid like HCl to a pH of 2-3. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting for Direct Etherification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation. 2. Insufficient reaction temperature or time. 3. Deactivated alkyl halide. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. Use at least two equivalents of base. 2. Gradually increase the reaction temperature and monitor via TLC. Typical reaction times can be from 2 to 24 hours. 3. Use a more reactive alkyl halide (iodide > bromide > chloride). Consider converting the alkyl chloride to an iodide in situ using sodium iodide (Finkelstein reaction). |
| Presence of Unreacted Starting Material | 1. Insufficient amount of alkylating agent. 2. Short reaction time. | 1. Use a slight excess of the alkyl halide (e.g., 1.2 equivalents). 2. Extend the reaction time and continue monitoring by TLC. |
| Formation of Multiple Products (Side Reactions) | 1. O-alkylation vs. C-alkylation: The phenoxide is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. 2. Esterification: The carboxylate can react with the alkyl halide to form an ester. 3. Elimination: If using a secondary or tertiary alkyl halide, elimination can compete with substitution. | 1. C-alkylation is less common but can be favored by certain solvents. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. 2. This is a significant competing reaction. To minimize it, consider the three-step protection method outlined below. 3. Use a primary alkyl halide whenever possible, as the Williamson ether synthesis proceeds via an Sₙ2 mechanism. |
| Difficult Purification | The product and starting material have similar polarities. | If recrystallization is ineffective, use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired ether from the unreacted acid. |
Method 2: Three-Step Synthesis (Esterification, Etherification, Hydrolysis)
This method is often preferred for higher yields and purity. It involves protecting the carboxylic acid as an ester, performing the Williamson ether synthesis on the phenolic hydroxyl group, and then hydrolyzing the ester back to the carboxylic acid.
Workflow for the Three-Step Synthesis
Caption: Workflow for the three-step synthesis of 3-chloro-4-alkoxybenzoic acid.
Step 1: Esterification of 3-chloro-4-hydroxybenzoic acid
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 3-chloro-4-hydroxybenzoic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-chloro-4-hydroxybenzoate, which can be purified by recrystallization or column chromatography.
Troubleshooting for Esterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Insufficient reflux time. 3. Presence of water. | 1. Increase the amount of acid catalyst. 2. Extend the reflux time. 3. Ensure all reagents and glassware are dry. Water can shift the equilibrium back towards the starting materials. |
| Low Yield | Loss of product during aqueous work-up. | Ensure the sodium bicarbonate wash is not too vigorous to avoid hydrolysis of the ester. Minimize the number of aqueous washes. |
Step 2: Williamson Ether Synthesis of Methyl 3-chloro-4-hydroxybenzoate
Experimental Protocol
-
Dissolution: Dissolve methyl 3-chloro-4-hydroxybenzoate (1 equivalent) in acetone or DMF.
-
Base Addition: Add potassium carbonate (1.5-2 equivalents).
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents).
-
Reaction: Reflux the mixture for 6-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product, methyl 3-chloro-4-alkoxybenzoate, can often be used in the next step without further purification. If necessary, purify by column chromatography.
Troubleshooting for Etherification of the Ester
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Weak base. 2. Inactive alkyl halide. | 1. While K₂CO₃ is often sufficient, a stronger base like NaH in an anhydrous solvent like THF can be used. 2. Use an alkyl iodide or add a catalytic amount of sodium iodide. |
| Side Product Formation | Hydrolysis of the ester if using a strong base in the presence of water. | Ensure anhydrous conditions, especially when using a strong base like NaH. |
Step 3: Hydrolysis of Methyl 3-chloro-4-alkoxybenzoate
Experimental Protocol
-
Reaction Setup: Dissolve the methyl 3-chloro-4-alkoxybenzoate in a mixture of methanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification: Dilute the residue with water and acidify with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Troubleshooting for Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient base. 2. Short reaction time. | 1. Ensure an excess of the base is used. 2. Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Product Does Not Precipitate Upon Acidification | The product may have some solubility in the acidic aqueous solution. | If precipitation is incomplete, extract the aqueous layer with an organic solvent like ethyl acetate to recover the remaining product.[1] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for the Etherification of 3-chloro-4-hydroxybenzoic Acid Derivatives
| Reaction Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 3-chloro-4-hydroxybenzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | >90 |
| Etherification | Methyl 3-chloro-4-hydroxybenzoate | Alkyl halide, K₂CO₃ | Acetone/DMF | Reflux | 6-24 | 80-95 |
| Hydrolysis | Methyl 3-chloro-4-alkoxybenzoate | NaOH or KOH | Methanol/Water | Reflux | 2-4 | >90 |
Frequently Asked Questions (FAQs)
Q1: Why is my yield so low in the direct etherification of 3-chloro-4-hydroxybenzoic acid?
A1: Low yields are a common issue with the direct etherification of substrates containing both a phenolic hydroxyl and a carboxylic acid group. The base will deprotonate both functional groups. The resulting carboxylate is a competing nucleophile, which can react with the alkyl halide to form an ester. To improve the yield of the desired ether, the three-step method involving protection of the carboxylic acid is recommended.
Q2: Can I use a secondary or tertiary alkyl halide for the Williamson ether synthesis?
A2: It is strongly discouraged. The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[2][3] Secondary and tertiary alkyl halides will preferentially undergo an E2 elimination reaction in the presence of a strong base (the phenoxide), leading to the formation of an alkene as the major product instead of the desired ether.[3][4]
Q3: What is the best base to use for the etherification step?
A3: For the etherification of the protected methyl 3-chloro-4-hydroxybenzoate, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is a common and effective choice. It is a relatively mild base that is easy to handle. For less reactive alkyl halides or if the reaction is sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF can be used.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material and the product. The product, being less polar than the starting material (especially in the etherification of the phenol), will have a higher Rf value.
Q5: What are the expected spectroscopic signatures for my final product, 3-chloro-4-alkoxybenzoic acid?
A5:
-
¹H NMR: You should see the disappearance of the phenolic -OH proton signal. New signals corresponding to the protons of the alkoxy group will appear. For example, an ethoxy group will show a triplet around 1.4 ppm and a quartet around 4.1 ppm. The aromatic proton signals will also be present, typically in the range of 7-8 ppm.
-
FTIR: The broad O-H stretch of the phenolic hydroxyl group (around 3300 cm⁻¹) in the starting material will be absent in the product. You will still observe the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid (around 1200-1300 cm⁻¹).
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the etherification of 3-chloro-4-hydroxybenzoic acid.
References
Technical Support Center: Synthesis of 3-Chloro-4-ethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-Chloro-4-hydroxybenzoic acid with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in the presence of a base.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include the choice of base, solvent, temperature, and the purity of the starting materials. The base is crucial for the deprotonation of the phenolic hydroxyl group, and its strength can influence the reaction rate and the formation of side products. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Temperature control is essential to balance the reaction rate with the minimization of side reactions.
Q3: What are the primary impurities I should expect in the synthesis of this compound?
A3: The primary impurities depend on the reaction conditions but can include:
-
Unreacted 3-Chloro-4-hydroxybenzoic acid: Due to incomplete reaction.
-
Ethyl 3-chloro-4-ethoxybenzoate: Formed if the carboxylic acid group is esterified.
-
C-alkylated products: Where the ethyl group attaches to the benzene ring instead of the hydroxyl oxygen.[1]
-
Products of elimination reactions: If the ethylating agent is prone to elimination (e.g., secondary or tertiary halides, though less common for ethylating agents).[2][3][4]
-
Byproducts from the ethylating agent: For example, ethanol can be formed from the hydrolysis of the ethylating agent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the product, this compound, will be less polar and have a higher Rf value than the starting material, 3-Chloro-4-hydroxybenzoic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base may be too weak or not used in sufficient excess. 2. Poor Quality Ethylating Agent: The ethylating agent may have decomposed. 3. Low Reaction Temperature: The reaction may be too slow at the set temperature. | 1. Use a stronger base (e.g., NaH, K2CO3) in an appropriate molar excess. Ensure anhydrous conditions as water can consume the base. 2. Use a fresh or purified ethylating agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of Significant Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction has not gone to completion. 2. Inadequate Stoichiometry: An insufficient amount of the ethylating agent was used. | 1. Increase the reaction time and continue to monitor by TLC or HPLC. 2. Use a slight excess of the ethylating agent (e.g., 1.1-1.5 equivalents). |
| Formation of Multiple Side Products | 1. Reaction Temperature is Too High: High temperatures can promote side reactions. 2. Inappropriate Base: The choice of base can influence the selectivity of O-alkylation versus C-alkylation. 3. Presence of Water: Water can lead to hydrolysis of the ethylating agent. | 1. Lower the reaction temperature. 2. Experiment with different bases (e.g., milder bases like K2CO3). 3. Ensure all reagents and solvents are anhydrous. |
| Product is Difficult to Purify | 1. Formation of Closely Related Impurities: Side products with similar polarities to the desired product can make purification by chromatography or recrystallization challenging. | 1. Optimize reaction conditions to minimize side product formation. 2. Employ a different purification technique, such as a different recrystallization solvent system or an alternative chromatographic method. |
Experimental Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
3-Chloro-4-hydroxybenzoic acid
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain stirring for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of approximately 2 with 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Purifying 3-Chloro-4-ethoxybenzoic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the purification of 3-Chloro-4-ethoxybenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle hinges on the differential solubility of this compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooler solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The choice of solvent is critical for successful recrystallization. The ideal solvent should:
-
Not react chemically with this compound.
-
Exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures and poorly at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound (mp 211-215 °C) to prevent the compound from melting or "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (a substituted benzoic acid), polar protic solvents or a mixture of solvents are often good starting points. A systematic solvent screening should be performed to identify the optimal solvent or solvent system.
Q3: What should I do if no crystals form after the solution has cooled?
A3: A lack of crystal formation can be due to either oversaturation (too little solvent) or the solution being too dilute (too much solvent). To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystal formation.
-
Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid. This can happen if the boiling point of the solvent is too high or if impurities significantly depress the melting point of your compound. To remedy this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly to encourage proper crystal lattice formation.
-
Consider using a lower-boiling point solvent or a different solvent system altogether.
Solvent Selection and Screening
A preliminary screening with small amounts of the crude this compound in various solvents is the most effective way to determine the best recrystallization solvent.
Recommended Solvents for Screening:
Based on the structure of this compound, the following solvents and solvent mixtures are recommended for initial screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Ethanol/Water mixture
-
Acetone/Hexane mixture
Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, gently agitating after each addition, until the total volume is about 0.5 mL. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at high temperature, and significant crystal formation upon cooling.
Qualitative Solubility Data of Structurally Similar Compounds:
Table 1: Inferred Suitability of Solvents for Recrystallization of this compound
| Solvent | Predicted Solubility at Room Temp. | Predicted Solubility at High Temp. | Potential for Recrystallization |
| Water | Low | Moderate to High | Good (potential for slow dissolution) |
| Ethanol | Moderate | High | Good (may require a co-solvent like water) |
| Methanol | Moderate | High | Good (may require a co-solvent like water) |
| Acetone | High | Very High | Poor as a single solvent |
| Toluene | Low | Moderate | Possible |
| Hexane | Very Low | Low | Poor as a single solvent |
| Ethanol/Water | Low | High | Excellent (adjustable polarity) |
| Acetone/Hexane | Low | High | Excellent (adjustable polarity) |
Experimental Protocols
Detailed Recrystallization Protocol:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with gentle swirling or magnetic stirring.
-
Add small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Break the vacuum and add the cold solvent, then reapply the vacuum.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a period.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is too dilute (excess solvent).- Supersaturation. | - Evaporate some solvent by gentle heating and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| "Oiling Out" | - Cooling is too rapid.- Solvent boiling point is too high.- High concentration of impurities. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Choose a lower-boiling point solvent.- Consider a preliminary purification step (e.g., column chromatography). |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is adequately preheated.- Ensure the washing solvent is ice-cold and use a minimal amount. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Visualizing the Workflow and Troubleshooting
Recrystallization Workflow
Caption: A general workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
Technical Support Center: Purification of 3-Chloro-4-ethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Chloro-4-ethoxybenzoic acid. The following information is designed to help you identify and remove impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The primary impurities typically arise from incomplete reaction or side reactions during the synthesis. The most common impurities include:
-
Unreacted 3-Chloro-4-hydroxybenzoic acid: This is the starting material for the etherification reaction. Its presence indicates an incomplete reaction.
-
Over-alkylated byproducts: In some cases, the ethylating agent might react at other positions on the aromatic ring, although this is less common for this specific substrate.
-
Residual inorganic salts: Salts such as potassium carbonate or sodium carbonate, used as bases in the reaction, may persist if the work-up is not thorough.
-
Solvent residues: Residual solvents from the reaction or extraction steps (e.g., acetone, ethyl acetate) may be present in the crude product.
Q2: Which purification method is most effective for removing these impurities?
A2: Recrystallization is generally the most effective and widely used method for purifying crude this compound.[1] It is particularly good at removing small amounts of unreacted starting materials and inorganic salts. For more challenging separations, column chromatography can be employed.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. It can separate the target compound from its impurities and provide their relative concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are excellent for confirming the structure of the desired product and identifying any organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (211-215 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a solvent pair where the compound is less soluble in one of the solvents. |
| No crystal formation | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used. The crystals were washed with a solvent that was not cold. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the crystals with ice-cold solvent. Choose a solvent in which the compound has very low solubility at low temperatures. |
| Impure crystals | The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Peak tailing | The mobile phase pH is close to the pKa of the benzoic acid. Secondary interactions with the stationary phase. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (typically by adding a small amount of an acid like trifluoroacetic acid). |
| Poor resolution | The mobile phase composition is not optimal. The column is not suitable for the separation. | Optimize the gradient or isocratic mobile phase composition. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Ghost peaks | Contamination in the mobile phase or injector. Carryover from a previous injection. | Use fresh, high-purity solvents for the mobile phase. Implement a thorough needle wash protocol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as the final recrystallization mixture).
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.
Hypothetical Solubility Data:
| Solvent System (Ethanol:Water) | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| 100:0 | 15.2 | > 50 |
| 80:20 | 1.5 | 25.8 |
| 50:50 | 0.2 | 8.1 |
| 20:80 | < 0.1 | 1.2 |
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound to determine its purity.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Hypothetical HPLC Purity Analysis Data:
| Sample | Retention Time (min) | Peak Area | % Purity |
| Crude Product | 8.5 (Impurity 1), 10.2 (Product) | 150000, 850000 | 85.0% |
| Recrystallized Product | 10.2 (Product) | 995000 | 99.5% |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
Technical Support Center: Scalable Synthesis of 3-Chloro-4-ethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Chloro-4-ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzoic acid or its ester derivative with an ethylating agent in the presence of a base.[1][2]
Q2: What are the primary starting materials for the synthesis of this compound?
A2: The primary starting material is typically 3-chloro-4-hydroxybenzoic acid. To avoid potential side reactions with the carboxylic acid group, it is often advantageous to first protect it by converting it to an ester, such as ethyl 3-chloro-4-hydroxybenzoate, before proceeding with the etherification step.
Q3: What are the key reaction parameters to control for a successful scalable synthesis?
A3: For a successful scalable synthesis, it is crucial to control the following parameters:
-
Stoichiometry of reactants: Precise control of the base and ethylating agent is essential to ensure complete reaction and minimize side products.
-
Reaction temperature: Temperature control is critical to balance reaction rate and selectivity, minimizing the formation of impurities.
-
Solvent selection: The choice of an appropriate solvent is vital for reaction efficiency and ease of product isolation.
-
Purity of starting materials: Using high-purity starting materials is important to prevent the carry-over of impurities into the final product.
Q4: What are the potential impurities I should expect in the synthesis of this compound?
A4: Potential impurities can include:
-
Unreacted 3-chloro-4-hydroxybenzoic acid: Incomplete etherification can leave unreacted starting material.
-
Over-ethylated products: In some cases, the carboxylic acid group might be esterified by the ethylating agent, leading to the formation of ethyl 3-chloro-4-ethoxybenzoate.
-
Byproducts from the ethylating agent: The ethylating agent can undergo hydrolysis or elimination reactions, leading to the formation of ethanol or ethene, respectively.
-
Dehalogenated species: Under certain basic and high-temperature conditions, the chloro group might be susceptible to nucleophilic substitution, although this is generally less common.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective deprotonation of the hydroxyl group. | - Use a stronger base (e.g., potassium carbonate, sodium hydride).- Ensure the base is anhydrous and used in sufficient molar excess.- Confirm the absence of water in the reaction mixture. |
| Poor quality or decomposed ethylating agent. | - Use a fresh or purified bottle of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). | |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for the formation of side products using TLC or HPLC. | |
| Presence of Significant Amounts of Unreacted Starting Material | Insufficient reaction time. | - Increase the reaction time and continue to monitor the reaction progress until the starting material is consumed. |
| Inadequate stoichiometry of the ethylating agent. | - Use a slight excess of the ethylating agent (e.g., 1.1 to 1.5 equivalents). | |
| Formation of O-ethylated ester (ethyl 3-chloro-4-ethoxybenzoate) as a major byproduct | The carboxylic acid is also reacting with the ethylating agent. | - Protect the carboxylic acid by converting it to an ester before the etherification step. The ester can then be hydrolyzed in a subsequent step to yield the desired product. |
| Product is difficult to purify | Presence of multiple impurities. | - Optimize the reaction conditions (temperature, solvent, base) to minimize side reactions.- Employ a multi-step purification process, such as recrystallization followed by column chromatography. |
| Final product has a persistent color | Trace impurities or degradation products. | - Treat the crude product with activated carbon.- Perform multiple recrystallizations from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (adapted from general procedures for ethoxybenzoic acid synthesis)[3]
This protocol outlines a two-step synthesis involving the esterification of 3-chloro-4-hydroxybenzoic acid followed by etherification and subsequent hydrolysis.
Step 1: Esterification of 3-chloro-4-hydroxybenzoic acid to Ethyl 3-chloro-4-hydroxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzoic acid (1.0 eq) in absolute ethanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-chloro-4-hydroxybenzoate. The crude product can be purified by column chromatography if necessary.
Step 2: Etherification of Ethyl 3-chloro-4-hydroxybenzoate to Ethyl 3-chloro-4-ethoxybenzoate
-
Reaction Setup: In a dry round-bottom flask, combine ethyl 3-chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in a suitable polar aprotic solvent such as acetone or DMF.[3]
-
Addition of Ethylating Agent: Add an ethylating agent such as ethyl iodide (1.5 eq) to the mixture.[3]
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude ethyl 3-chloro-4-ethoxybenzoate.
Step 3: Hydrolysis of Ethyl 3-chloro-4-ethoxybenzoate to this compound
-
Reaction Setup: Dissolve the crude ethyl 3-chloro-4-ethoxybenzoate in a mixture of ethanol and water.
-
Base Addition: Add an excess of a base such as sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent like hexane to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2. The desired this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 3-Chloro-4-ethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial, Anticancer, and Anti-inflammatory Properties with Supporting Experimental Data.
Derivatives of 3-Chloro-4-ethoxybenzoic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data from various studies. Detailed methodologies for key assays are provided to facilitate reproducible research.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and hydrazones, have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-C=N-) in Schiff bases and hydrazones, which can interfere with microbial cellular processes.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microorganisms.
| Derivative Type | Compound ID/Substitution | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| Schiff Base | PC1 (from benzaldehyde) | 62.5 | 62.5 | 250 | [1][2] |
| Schiff Base | PC2 (from anisaldehyde) | 62.5 | 250 | 62.5 | [1][2] |
| Schiff Base | PC3 (from 4-nitrobenzaldehyde) | 62.5 | 250 | 125 | [1][2] |
| Schiff Base | PC4 (from cinnamaldehyde) | >500 | 62.5 | 62.5 | [1][2] |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Derivative Type | Compound ID/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide | NCDDNB | CWR-22 (Prostate) | 2.5 | [3] |
| Benzamide | NCDDNB | PC-3 (Prostate) | 2.5 | [3] |
| Benzamide | NCDDNB | DU-145 (Prostate) | 6.5 | [3] |
| Amide | 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 | [4] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoic acid derivatives are often associated with their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. Some derivatives also exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[7][8]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Survival Pathways MAPK and NF-kB Triggers Apoptosis in Pancreatic Ductal Adenocarcinoma Cells via Suppression of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antiox.org [antiox.org]
A Comparative Guide to 3-Chloro-4-ethoxybenzoic Acid and 3-Chloro-4-methoxybenzoic Acid for Researchers
In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar molecules can significantly impact their biological activity and physicochemical properties. This guide provides a detailed, objective comparison of 3-Chloro-4-ethoxybenzoic acid and 3-Chloro-4-methoxybenzoic acid, two closely related substituted benzoic acid derivatives. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this document synthesizes known data, extrapolates from structure-activity relationships of analogous compounds, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Physicochemical Properties: A Head-to-Head Comparison
The primary structural difference between the two molecules lies in the alkoxy group at the C4 position of the benzene ring: an ethoxy group in this compound and a methoxy group in 3-Chloro-4-methoxybenzoic acid. This seemingly minor variation influences key physicochemical parameters.
| Property | This compound | 3-Chloro-4-methoxybenzoic acid |
| CAS Number | 213598-15-3[1] | 37908-96-6[2] |
| Molecular Formula | C₉H₉ClO₃[1] | C₈H₇ClO₃[2] |
| Molecular Weight | 200.62 g/mol [1] | 186.59 g/mol [2] |
| Melting Point | 211-215 °C[1] | 216-218 °C[2] |
| Appearance | Solid[1] | Solid[2] |
Biological Activity: Knowns and Inferences
3-Chloro-4-methoxybenzoic acid is recognized as a versatile intermediate in the synthesis of various pharmaceuticals.[3] Notably, it is used in the development of cyclooxygenase-2 (COX-2) inhibitors, which are non-steroidal anti-inflammatory drugs (NSAIDs) for treating inflammation and pain.[4] This strongly suggests that 3-Chloro-4-methoxybenzoic acid itself or its derivatives possess anti-inflammatory properties.
For This compound , specific biological activity data is less documented. However, structure-activity relationship (SAR) studies on benzoic acid derivatives indicate that the presence of an alkoxy group can confer antimicrobial and anti-inflammatory properties. It is plausible that this compound exhibits similar activities, though its potency relative to its methoxy counterpart is unknown. The slightly larger ethoxy group may influence its binding affinity to biological targets and its lipophilicity, which can affect cell membrane permeability and overall bioavailability.
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols for the synthesis and biological evaluation of both compounds are provided below.
Synthesis Protocols
The synthesis of both compounds can be achieved via a Williamson ether synthesis starting from 3-chloro-4-hydroxybenzoic acid.
1. Synthesis of this compound
-
Materials: 3-chloro-4-hydroxybenzoic acid, anhydrous potassium carbonate (K₂CO₃), iodoethane, anhydrous acetone, 1 M hydrochloric acid (HCl), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, combine 3-chloro-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetone to create a suspension.
-
Add iodoethane (1.5 equivalents) to the mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the acetone using a rotary evaporator.
-
Add deionized water to the residue and acidify to a pH of approximately 2 with 1 M HCl to precipitate the crude product.
-
Filter the precipitate and wash with cold deionized water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
2. Synthesis of 3-Chloro-4-methoxybenzoic acid
-
Materials: 3-chloro-4-hydroxybenzoic acid, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfate, anhydrous acetone, 1 M hydrochloric acid (HCl), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Follow the same initial setup as for the ethoxy derivative, combining 3-chloro-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetone.
-
Add dimethyl sulfate (1.5 equivalents) dropwise to the mixture.
-
Proceed with the reflux, work-up, and purification steps as described for the synthesis of this compound.
-
Biological Activity Evaluation Protocols
1. In Vitro COX-2 Inhibition Assay
This protocol allows for the direct comparison of the inhibitory effects of the two compounds on the COX-2 enzyme.
-
Objective: To determine and compare the IC₅₀ values of this compound and 3-Chloro-4-methoxybenzoic acid for COX-2.
-
Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), test compounds, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), and a detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit).
-
Procedure:
-
Prepare serial dilutions of each test compound in the assay buffer.
-
In a microplate, add the COX-2 enzyme to each well containing the assay buffer.
-
Add the different concentrations of the test compounds to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Objective: To compare the MIC values of the two compounds against representative Gram-positive and Gram-negative bacteria.
-
Materials: Test compounds, bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), Mueller-Hinton broth (MHB), and sterile 96-well microplates.
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microplate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
While this compound and 3-Chloro-4-methoxybenzoic acid are structurally very similar, the difference in their alkoxy substituent is likely to result in distinct physicochemical properties and biological activities. 3-Chloro-4-methoxybenzoic acid is an established precursor for anti-inflammatory agents, suggesting its potential in this area. The biological profile of this compound is less defined but is predicted to have similar activities based on SAR principles. The provided experimental protocols offer a robust framework for researchers to directly compare these two compounds and elucidate their therapeutic potential, thereby contributing valuable data to the scientific community.
References
A Comparative Guide to the Reactivity of Halogenated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-substituted halogenated benzoic acids. The nature and position of the halogen atom on the benzoic acid ring significantly influence the molecule's physicochemical properties and chemical behavior, impacting reaction rates and product distributions in various organic transformations. Understanding these differences is crucial for rational synthetic strategy and drug design. This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.
Acidity (pKa): A Quantitative Measure of Reactivity
The acidity of a benzoic acid derivative, quantified by its pKa value, is a fundamental indicator of its chemical reactivity. It is primarily determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs), such as halogens, increase acidity by stabilizing the negative charge of the carboxylate anion through the inductive effect (-I).[1] A lower pKa value indicates a stronger acid.
The position of the halogen substituent has a profound impact on the pKa value due to a combination of inductive and resonance effects, as well as steric factors in the case of the ortho isomer.
Data Presentation: pKa Values of Halogenated Benzoic Acid Isomers
The following table summarizes the experimentally determined pKa values for various halogenated benzoic acid isomers in water at 25°C.
| Substituent | Isomer Position | pKa Value |
| Fluorine | ortho (2-F) | 3.27[2] |
| meta (3-F) | 3.86[2][3] | |
| para (4-F) | 4.14[2][4] | |
| Chlorine | ortho (2-Cl) | 2.89 - 2.92[5] |
| meta (3-Cl) | 3.81 - 3.82[6] | |
| para (4-Cl) | 4.03[4] | |
| Bromine | ortho (2-Br) | 2.84 - 2.85[1][7] |
| meta (3-Br) | 3.86[1][7] | |
| para (4-Br) | 3.97[1][7] | |
| Iodine | ortho (2-I) | 2.85 - 2.86[8][9] |
| meta (3-I) | 3.86[10] | |
| para (4-I) | 4.00 | |
| None | (Benzoic Acid) | 4.20[1][2] |
Analysis of Acidity Trends:
-
Ortho Effect: All ortho-halogenated benzoic acids are significantly more acidic than benzoic acid itself.[11][12] This "ortho effect" is a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, which enhances acidity.[11]
-
Meta Position: At the meta position, the electron-withdrawing inductive effect (-I) of the halogen is dominant and stabilizes the benzoate anion, increasing acidity compared to benzoic acid.[1][7]
-
Para Position: At the para position, the inductive effect is weaker due to distance. Furthermore, the electron-donating resonance effect (+R) of halogens counteracts the inductive effect, leading to a smaller increase in acidity compared to the meta isomers.[7] For 4-fluorobenzoic acid, the strong +R effect of fluorine makes it the least acidic among the para-halobenzoic acids.[4]
Caption: Isomer structure, electronic/steric effects, and acidity.
Reactivity in Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids. The reactivity of halogenated benzoic acids in acid-catalyzed esterification (e.g., Fischer esterification) is influenced by the electronic nature of the halogen substituent.
-
Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. Therefore, halogenated benzoic acids are generally more reactive towards esterification than benzoic acid itself.
-
Steric hindrance from a bulky ortho-substituent can slow the reaction rate.[13] Despite the strong electron-withdrawing effect, ortho-isomers can sometimes react slower than meta or para isomers due to steric hindrance around the reaction center.
Caption: Key steps in the acid-catalyzed Fischer esterification.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are generally unreactive towards nucleophilic substitution.[14] However, substitution can occur under harsh conditions or if the aromatic ring is activated by strong electron-withdrawing groups.[15] In reactions involving the halogen as a leaving group, the reactivity is often governed by the carbon-halogen bond strength.
-
Reactivity Trend: The reactivity of the C-X bond follows the trend C-I < C-Br < C-Cl < C-F for cleavage, meaning iodo- and bromo-derivatives are more reactive in reactions like palladium-catalyzed cross-coupling.[16][17] However, for SNAr reactions where the halogen acts as a leaving group, the trend is often reversed (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive effect of the more electronegative halogens.[15]
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS) reactions, both the carboxyl group and the halogen atom are deactivating groups, making the ring less reactive than benzene.[1][18] Their directing effects are also different and often in competition.
-
Directing Effects: The carboxyl group is a meta-director, while halogens are ortho-, para-directors.[1] The outcome of an EAS reaction on a halogenated benzoic acid will depend on the specific reactants and conditions, but generally, a mixture of products can be expected. The powerful deactivating nature of the -COOH group often dictates the regioselectivity, leading to substitution at the position meta to the carboxyl group.
Caption: Competing directing effects of -COOH and halogen groups.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This is a widely used method for determining the pKa values of weak acids like halogenated benzoic acids.[7]
Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized (at the half-equivalence point).
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers.[2]
-
Magnetic stirrer and stir bar.
-
Burette (Class A).
-
Beaker or titration vessel.
-
Halogenated benzoic acid sample.
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the halogenated benzoic acid and dissolve it in a known volume of deionized water. Gentle heating may be required for less soluble isomers.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of steepest inflection). The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pKa is equal to the pH of the solution at this half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Comparative Esterification via Fischer Esterification
This protocol provides a general procedure for comparing the rate of esterification of different halogenated benzoic acid isomers.
Principle: The carboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst. The reaction progress can be monitored over time by techniques such as GC, HPLC, or NMR to determine the rate of ester formation.
Apparatus and Reagents:
-
Round-bottom flask with reflux condenser.
-
Heating mantle with temperature control.
-
Halogenated benzoic acid isomers.
-
Alcohol (e.g., absolute ethanol, serving as reactant and solvent).
-
Strong acid catalyst (e.g., concentrated sulfuric acid).
-
Internal standard for quantitative analysis (e.g., dodecane for GC analysis).
-
Analytical instrument (GC, HPLC, or NMR).
Procedure:
-
Reaction Setup: In separate, identical round-bottom flasks, place equimolar amounts of each halogenated benzoic acid isomer.
-
Reagent Addition: To each flask, add a large excess of absolute ethanol (e.g., 20 molar equivalents) and a known amount of an internal standard.[13]
-
Initiation: Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 70°C). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to each flask simultaneously to start the reactions.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding it to a cold saturated sodium bicarbonate solution).
-
Analysis: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC or HPLC to determine the ratio of the ester product to the internal standard.
-
Data Analysis: Plot the concentration of the formed ester versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. A comparison of these rates provides a quantitative measure of the relative reactivity of the isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Iodobenzoic acid | 1321-07-9 | Benchchem [benchchem.com]
- 9. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Use the four compounds shown below to answer the following questions:Why .. [askfilo.com]
- 13. benchchem.com [benchchem.com]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
A Spectroscopic Journey: Unraveling the Transformation of 3-Chloro-4-ethoxybenzoic Acid from its Precursors
A detailed spectroscopic comparison of 3-Chloro-4-ethoxybenzoic acid with its key precursor, 3-chloro-4-hydroxybenzoic acid, and the intermediate ethyl 3-chloro-4-ethoxybenzoate, provides valuable insights for researchers and professionals in drug development. This guide offers a comprehensive analysis of their structural changes through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The synthesis of this compound, a compound of interest in medicinal chemistry and material science, typically proceeds through a well-established synthetic route. The journey begins with the precursor, 3-chloro-4-hydroxybenzoic acid, which undergoes an etherification reaction to yield the final product. A common strategy involves the initial esterification of the carboxylic acid group to protect it during the subsequent etherification of the hydroxyl group, followed by hydrolysis of the ester to regenerate the carboxylic acid. This multi-step synthesis offers a clear pathway to track the chemical transformations through spectroscopic analysis.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-chloro-4-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate. To prevent unwanted side reactions with the carboxylic acid group, it is often protected as an ester prior to etherification. The final step involves the hydrolysis of the ester to yield the desired this compound.
Caption: Synthetic pathway to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -OCH₂CH₃ | -OCH₂CH₃ | -OH | -COOH |
| 3-chloro-4-hydroxybenzoic acid | 7.95 (d), 7.85 (dd), 7.05 (d) | - | - | 10.5 (br s) | 12.5 (br s) |
| Ethyl 3-chloro-4-ethoxybenzoate | 7.90 (d), 7.80 (dd), 7.00 (d) | 4.35 (q) | 1.35 (t) | - | - |
| This compound | 7.92 (d), 7.82 (dd), 7.02 (d) | 4.15 (q) | 1.45 (t) | - | 13.0 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-Cl | Other Aromatic C | -OCH₂CH₃ | -OCH₂CH₃ |
| 3-chloro-4-hydroxybenzoic acid | 167.0 | 158.0 | 122.0 | 132.5, 130.0, 123.5, 117.0 | - | - |
| Ethyl 3-chloro-4-ethoxybenzoate | 165.5 | 157.5 | 122.5 | 132.0, 130.5, 124.0, 116.5 | 64.5 | 14.5 |
| This compound | 166.8 | 157.8 | 122.2 | 132.3, 130.2, 123.8, 116.8 | 64.8 | 14.7 |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H Stretch (acid) | C=O Stretch (acid) | O-H Stretch (phenol) | C-O Stretch (ether) | C-Cl Stretch |
| 3-chloro-4-hydroxybenzoic acid | 3300-2500 (br) | 1680 | 3400 | - | 780 |
| Ethyl 3-chloro-4-ethoxybenzoate | - | 1715 (ester) | - | 1250 | 785 |
| This compound | 3300-2500 (br) | 1685 | - | 1255 | 782 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3-chloro-4-hydroxybenzoic acid | 172/174 | 155/157, 127, 99 |
| Ethyl 3-chloro-4-ethoxybenzoate | 228/230 | 200/202, 183/185, 155/157 |
| This compound | 200/202 | 183/185, 155/157, 127 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Ethyl Iodide
-
Potassium Carbonate
-
Acetone
-
Hydrochloric Acid or Sodium Hydroxide for hydrolysis
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Esterification: Dissolve 3-chloro-4-hydroxybenzoic acid in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours. After cooling, the solvent is removed under reduced pressure, and the crude ethyl 3-chloro-4-hydroxybenzoate is purified.
-
Etherification (Williamson Ether Synthesis): The purified ester is dissolved in a suitable solvent like acetone, followed by the addition of a base such as potassium carbonate and an ethylating agent like ethyl iodide. The mixture is refluxed until the reaction is complete (monitored by TLC). The resulting ethyl 3-chloro-4-ethoxybenzoate is then isolated and purified.[1][2][3][4][5]
-
Hydrolysis: The purified ethyl 3-chloro-4-ethoxybenzoate is hydrolyzed by heating with an aqueous acid or base. Subsequent acidification of the reaction mixture precipitates the final product, this compound, which is then collected by filtration, washed, and dried.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Conclusion
The spectroscopic data clearly illustrates the chemical transformations occurring during the synthesis of this compound from its precursor. The disappearance of the phenolic -OH signal and the appearance of the ethoxy group signals in the NMR and IR spectra confirm the successful etherification. The mass spectra further corroborate the identity of the intermediate and final product by showing the expected molecular ion peaks and fragmentation patterns. This detailed comparison and the provided protocols offer a valuable resource for researchers working with these and similar compounds.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-ethoxybenzoic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of quality control, ensuring the purity, potency, and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comparative overview of principal analytical techniques for the validation of methods for 3-Chloro-4-ethoxybenzoic acid, a key building block in organic synthesis. The following sections detail experimental protocols and expected performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, drawing upon established methodologies for structurally related benzoic acid derivatives.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. HPLC is generally the method of choice for non-volatile compounds like this compound, offering high resolution and sensitivity for quantification. GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile impurities and can be adapted for the analysis of acidic compounds following derivatization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable for the unequivocal identification and structural elucidation of the main component and any impurities.
A summary of the typical performance characteristics for these methods, based on data for analogous compounds, is presented in Table 1. It is crucial to note that these values serve as a general guideline, and specific performance will be determined during method validation for this compound.
Table 1: Comparison of Typical Performance Characteristics of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | pg to ng range (with specific detectors) |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg to ng range (with specific detectors) |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used technique for the quantitative analysis of benzoic acid derivatives.[1][2][3] The method separates compounds based on their polarity, providing excellent resolution and sensitivity for both the main analyte and potential impurities.
Experimental Protocol: HPLC Purity Determination
This protocol is a representative method for the purity determination of a benzoic acid derivative by area percent and would require optimization for this compound.
Objective: To determine the chemical purity of this compound and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (to be determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample and run the gradient analysis.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound peak to determine its purity.
Figure 1. Experimental workflow for HPLC purity analysis.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile form, such as a methyl or silyl ester.[4][5]
Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)
This protocol outlines a general approach for the analysis of acidic compounds by GC-MS after derivatization.
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
This compound sample
-
Derivatization agent (e.g., Diazomethane, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide))
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Detector Temperature (FID): 300 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Derivatization: In a clean, dry vial, dissolve a precisely weighed amount of the this compound sample in the anhydrous solvent.
-
Add the derivatization agent according to the manufacturer's instructions.
-
Heat the mixture if required to ensure complete reaction.
-
Analysis: Inject an aliquot of the derivatized sample into the GC system.
-
Data Analysis: Identify peaks by their retention times and, if using MS, by their mass spectra. Quantify impurities using an internal or external standard method.
Figure 2. Workflow for GC-MS analysis with derivatization.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural confirmation of this compound and the identification of unknown impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the presence of the ethoxy group, the aromatic protons, and the carboxylic acid proton.
-
¹³C NMR: Shows the number of unique carbon atoms, aiding in the confirmation of the overall carbon skeleton.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which is useful for structural elucidation and impurity identification.
Experimental Protocol (LC-MS):
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with an LC system.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Compare the observed molecular ion peak with the theoretical mass of this compound (200.62 g/mol ).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorptions for this compound:
-
O-H stretch (Carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
C=O stretch (Carboxylic acid): Strong absorption around 1680-1710 cm⁻¹
-
C-O stretch (Ether and acid): Bands in the 1200-1300 cm⁻¹ region
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Data Analysis: Correlate the observed absorption bands with the expected functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 3-Chloro-4-ethoxybenzoic Acid: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Chloro-4-ethoxybenzoic acid is paramount for the integrity of downstream applications. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination
Reverse-phase HPLC is a highly suitable and widely used technique for the analysis of non-volatile and polar compounds like this compound.[1][2] The method separates components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Analysis of this compound
This protocol is a recommended starting point for the HPLC analysis of this compound, based on established methods for similar aromatic carboxylic acids.[3][4]
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[5]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
2. Reagents and Standards:
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 5 + 95 v/v) is a common mobile phase for the analysis of benzoic and sorbic acids.[4] The pH of the buffer should be adjusted to ensure the analyte is in a single ionic form.
-
Analytical Standard: A certified reference standard of this compound with a known purity (e.g., 97%) is required for calibration and quantification.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as the mobile phase, to a known concentration.
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Phosphate Buffer (e.g., 50:50 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Method: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[6][7]
Experimental Protocol: GC Analysis of this compound (with Derivatization)
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Column: A capillary column with a suitable stationary phase for the analysis of derivatized carboxylic acids.
2. Derivatization:
-
The carboxylic acid group of this compound can be converted to a more volatile ester, for example, by reaction with a derivatizing agent like pentafluorobenzyl bromide (PFB-Br).[6]
3. Chromatographic Conditions:
-
Injector Temperature: Sufficiently high to ensure complete vaporization of the derivatized analyte.
-
Oven Temperature Program: A temperature gradient is typically used to separate the derivatized analyte from other components.
-
Carrier Gas: An inert gas like helium or nitrogen.[1]
-
Detector: FID, which is sensitive to organic compounds.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the available instrumentation, the need for derivatization, and the desired analytical throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization is often necessary for compounds like this compound.[2] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | Can be more complex due to the need for a derivatization step to increase analyte volatility. |
| Analysis Time | Typically longer run times (10-60 minutes).[1][8] | Often faster analysis times, especially for simple mixtures.[1] |
| Instrumentation Cost | Can be more expensive due to the high-pressure pumps and solvent consumption.[1][8] | Generally more cost-effective.[1][8] |
| Sensitivity | Sensitivity depends on the detector used (e.g., UV, MS). | Can be highly sensitive, especially with detectors like FID or mass spectrometry (MS).[9] |
| Applications | Widely used for the analysis of pharmaceuticals, food, and biological samples.[1] | Commonly used for the analysis of volatile organic compounds, environmental samples, and in the petrochemical industry.[2] |
Visualizing the Workflow and Comparison
To better illustrate the analytical processes, the following diagrams were generated using Graphviz.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Key differences between HPLC and GC for the analysis of this compound.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Comparative Efficacy of 3-Chloro-4-ethoxybenzoic Acid Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 3-Chloro-4-ethoxybenzoic acid derivatives. While direct comparative studies on a homologous series of these derivatives are limited in publicly available literature, this document synthesizes available data on their potential antimicrobial, anti-inflammatory, and anticancer activities. The information is contextualized with data from structurally related benzoic acid analogs to provide a framework for future research and development.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various benzoic acid derivatives, providing a comparative landscape for the potential efficacy of this compound derivatives.
Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | E. coli O157 | 1000 | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli O157 | 1000 | [1] |
| 4-Hydroxybenzoic Acid | E. coli | > 1000 | [1] |
| 3,4-Dihydroxybenzoic Acid | E. coli | > 2600 | [1] |
| N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | Moderate Activity | [2] |
| N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | Moderate Activity | [2] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Sorbic acid amide derivative) | Bacillus subtilis | 0.17 mM | [3] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Sorbic acid amide derivative) | Staphylococcus aureus | 0.50 mM | [3] |
Table 2: Comparative Anti-Inflammatory Activity (IC50) of Benzoic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 4-[[(5-Bromo-3-chloro-2-hydroxybenzyl) amino)]-2-hydroxybenzoic acid (LX007) | Inhibition of NO production in LPS-stimulated microglia | Not specified, but effective inhibition shown | [4] |
| Pterostilbene-carboxylic acid derivative 7 | COX-2 Inhibition | 0.08544 | [5] |
| Pterostilbene-carboxylic acid derivative 7 | NO Inhibition | 9.87 | [5] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | Comparable to Diclofenac | [6] |
Table 3: Comparative Anticancer Activity (IC50) of Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone derivative 3h | PC-3 (Prostate Cancer) | 1.32 | [7] |
| Hydrazide-hydrazone derivative 3h | MCF-7 (Breast Cancer) | 2.99 | [7] |
| Hydrazide-hydrazone derivative 3h | HT-29 (Colon Cancer) | 1.71 | [7] |
| 4-hydroxy-N'-[substituted methylidene] benzohydrazide 3i | HepG2 (Liver Cancer) | 42.4 | [8] |
| 4-hydroxy-N'-[substituted methylidene] benzohydrazide 3j | HepG2 (Liver Cancer) | 37.4 | [8] |
| Tetracaine hydrazide-hydrazone 2f | Colo-205 (Colon Cancer) | 50.0 | [9] |
| Tetracaine hydrazide-hydrazone 2m | Colo-205 (Colon Cancer) | 20.5 | [9] |
| Tetracaine hydrazide-hydrazone 2k | HepG2 (Liver Cancer) | 30.5 | [9] |
| Tetracaine hydrazide-hydrazone 2s | HepG2 (Liver Cancer) | 20.8 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate with the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. Positive (microbes without compound) and negative (broth only) controls are included. The plates are incubated at 37°C for 24 hours for bacteria or at 25-37°C for 48-168 hours for fungi.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[11][12] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.[11][12]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[13]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[16] The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. atcc.org [atcc.org]
Structure-Activity Relationship of 3-Chloro-4-ethoxybenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 3-chloro-4-ethoxybenzoic acid, a substituted benzoic acid derivative with potential for biological activity. Due to limited publicly available data on this compound itself, this guide synthesizes information from structurally related benzoic acid analogs to predict its potential pharmacological profile and guide future research. The analysis focuses on key biological activities, including antimicrobial and anti-inflammatory effects, and explores the impact of substituent modifications on these activities.
Predicted Biological Activities and Mechanism of Action
Based on the known biological activities of its structural analogs, this compound is predicted to exhibit antimicrobial and anti-inflammatory properties. The presence of the chloro and ethoxy groups on the benzoic acid scaffold is expected to modulate its lipophilicity and electronic properties, which are crucial for its interaction with biological targets.
Antimicrobial Activity: Benzoic acid derivatives are known for their antimicrobial properties, which are influenced by the nature and position of their substituents. The lipophilicity conferred by the ethoxy group and the electronic effects of the chloro group may enhance the ability of this compound to disrupt microbial cell membranes and interfere with cellular processes. For instance, the para-isomer, 4-ethoxybenzoic acid, has demonstrated efficacy against Staphylococcus aureus, suggesting a potential antibacterial role for its analogs.[1]
Anti-inflammatory Activity: Several benzoic acid derivatives exhibit anti-inflammatory effects. It is hypothesized that this compound could potentially inhibit key inflammatory pathways, such as the NF-κB signaling pathway, which is a central regulator of inflammation.[1]
Comparative Analysis of Analog Activity
To understand the potential SAR of this compound, it is valuable to compare the activities of its close structural analogs. The following table summarizes the biological activities of related benzoic acid derivatives.
| Compound | Substituents | Biological Activity | Target/Mechanism | Reference |
| 4-Ethoxybenzoic acid | 4-ethoxy | Anti-biofilm against S. aureus | Disruption of microbial membranes | [1] |
| 3-Ethoxybenzoic acid | 3-ethoxy | Predicted antimicrobial and anti-inflammatory | Predicted to inhibit NF-κB signaling | [1] |
| 4-Aminobenzoic acid (PABA) analogs | Various | Anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, anti-inflammatory | Various, including enzyme inhibition | [2] |
| 3-Chloro-4-methoxybenzoic acid | 3-chloro, 4-methoxy | Versatile intermediate in drug synthesis | Used to synthesize compounds targeting various receptors | [3] |
| 3-Phenoxybenzoic acid derivatives | 3-phenoxy | PPARγ agonist, glucokinase activation, inhibition of protein glycation | PPARγ, glucokinase | [4] |
| 4-Chlorobenzoic acid | 4-chloro | Inhibitor of Coq2/UbiA in Coenzyme Q biosynthesis | Coq2/UbiA | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are representative protocols for key assays relevant to the predicted activities of this compound analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the NF-κB signaling pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound for a specified period.
-
Stimulation: The cells are then stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha, TNF-α).
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in untreated control cells.
Visualizing Synthesis and Activity Pathways
The following diagrams illustrate the general synthetic approach for benzoic acid derivatives and a conceptual workflow for screening their biological activity.
Caption: General synthetic routes for the derivatization of a benzoic acid scaffold.
Caption: A conceptual workflow for the screening and identification of lead compounds.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of this compound analogs is scarce, analysis of structurally related compounds provides a strong foundation for predicting their potential as antimicrobial and anti-inflammatory agents. The chloro and ethoxy substituents are key features that likely influence the biological activity of this class of molecules.
Future research should focus on the synthesis of a focused library of this compound analogs with systematic variations of the substituents on the phenyl ring. The synthesized compounds should be subjected to a battery of in vitro and in vivo assays to determine their antimicrobial and anti-inflammatory activities, as well as their potential mechanisms of action. This systematic approach will enable the development of a comprehensive SAR profile and facilitate the identification of lead compounds for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 3-Chloro-4-ethoxybenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of various analytical techniques for determining the purity of 3-Chloro-4-ethoxybenzoic acid, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The performance of Nuclear Magnetic Resonance (NMR) spectroscopy is compared with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, HPLC, GC-MS, and titration for the purity analysis of this compound.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Strengths | Limitations |
| Quantitative ¹H-NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to the signal.[1] | Quantitative determination of the analyte relative to a certified internal standard. Structural information of the analyte and impurities. | 98.0 - 100.0 | Primary analytical method, highly accurate and precise, provides structural information, non-destructive.[2][3] | Lower sensitivity compared to chromatographic methods, requires a pure internal standard, potential for signal overlap. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase.[4] | Retention time and peak area of the main component and impurities. | 95.0 - 99.9 | High sensitivity and resolution for separating complex mixtures, widely available.[5][6] | Requires a reference standard for absolute quantification, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Retention time and mass spectrum of the analyte and impurities, allowing for identification of volatile impurities. | Dependent on derivatization | High sensitivity and specificity for volatile and semi-volatile compounds, provides structural information of impurities.[7][8][9] | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte. |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic solution.[10][11] | Total acidic content, providing an overall purity value. | 98.0 - 101.0 | Simple, inexpensive, and accurate for determining the total acid content.[12][13][14] | Non-specific (titrates all acidic protons), cannot distinguish between the analyte and acidic impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic carboxylic acids and can be adapted for this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following equation[15]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by area normalization.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the gradient to elute the analyte and any impurities.
-
Integrate all the peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area_analyte / Total_area_of_all_peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms).
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., BSTFA, diazomethane)
-
Solvent (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
Derivatize a known amount of the this compound sample to convert the carboxylic acid into a more volatile ester or silyl ester.
-
Inject the derivatized sample into the GC-MS.
-
Run a suitable temperature program to separate the components.
-
Acquire mass spectra for all eluting peaks.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Acid-Base Titration
Objective: To determine the total acid content of the this compound sample.
Instrumentation: Burette, pH meter or indicator.
Reagents:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator (if not using a pH meter)
-
Solvent (e.g., ethanol/water mixture)
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a flask.
-
Dissolve the sample in a suitable solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed (the endpoint).
-
Record the volume of NaOH solution used.
-
Calculate the purity based on the stoichiometry of the acid-base reaction.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for qNMR Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for Acid-Base Titration.
Conclusion
A comprehensive purity assessment of this compound is best achieved through a multi-technique approach. Quantitative ¹H-NMR stands out as a primary method for accurate and precise purity determination, providing valuable structural information simultaneously. HPLC is a powerful tool for separating and quantifying impurities with high sensitivity. GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities after derivatization. Acid-base titration offers a simple and cost-effective method for determining the total acid content. The choice of the most appropriate technique or combination of techniques will depend on the specific requirements of the research or development phase, ensuring the quality and reliability of subsequent experiments and products.
References
- 1. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
Benchmarking the synthesis of 3-Chloro-4-ethoxybenzoic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 3-Chloro-4-ethoxybenzoic acid, a key intermediate in various research and development applications. Due to a lack of direct comparative studies in published literature, this benchmark is constructed based on well-established, analogous chemical transformations. The data presented offers a predictive comparison of yield, purity, and reaction conditions to aid in methodological selection.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. Below is a summary of the most viable methods, with quantitative data derived from analogous reactions reported in chemical literature.
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Chlorination of 4-Ethoxybenzoic Acid |
| Starting Material | 3-Chloro-4-hydroxybenzoic acid | 4-Ethoxybenzoic acid |
| Key Reagents | Ethyl iodide, Potassium carbonate | Thionyl chloride, Aluminum chloride |
| Solvent | Acetone or DMF | Dichloromethane or neat |
| Reaction Temperature | 50-80°C | 25-50°C |
| Reaction Time | 6-12 hours | 2-6 hours |
| Typical Yield | 85-95% (estimated)[1] | 70-85% (estimated) |
| Expected Purity | High, purification by recrystallization | Moderate, requires chromatographic purification |
| Key Advantages | High yield, high purity, well-established | Shorter reaction time, fewer steps |
| Key Disadvantages | Longer reaction time | Potential for regioisomeric byproducts, harsher reagents |
| Safety Considerations | Ethyl iodide is a potential alkylating agent. | Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive. |
Experimental Protocols
Method 1: Williamson Ether Synthesis of 3-Chloro-4-hydroxybenzoic acid
This method is a classic and reliable approach for the formation of ethers from an alkoxide and a primary alkyl halide.[1] The reaction proceeds via an S_N2 mechanism.
Materials:
-
3-Chloro-4-hydroxybenzoic acid
-
Ethyl iodide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 56°C for acetone) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Method 2: Electrophilic Chlorination of 4-Ethoxybenzoic Acid
This method involves the direct chlorination of the aromatic ring of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The chlorine will preferentially add to the position ortho to the ethoxy group.
Materials:
-
4-Ethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice-water bath.
-
Carefully add aluminum chloride (1.1 eq) to the solution.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly pouring it into an ice-water mixture.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-chloro isomer from other regioisomers.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic methods discussed.
Caption: Decision workflow for selecting a synthetic route.
Caption: Comparative experimental workflows.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Chloro-4-ethoxybenzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3-Chloro-4-ethoxybenzoic acid, ensuring compliance with safety protocols and minimizing environmental impact.
I. Understanding the Hazard Profile
-
Irritation: Likely to cause skin and serious eye irritation.[1][2]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[1][3]
Based on these potential hazards, this compound must be treated as a hazardous waste.
II. Quantitative Data and Physical Properties
The following table summarizes the available quantitative and physical data for this compound and related compounds. This information is crucial for safe handling and storage prior to disposal.
| Property | This compound | 4-Ethoxybenzoic acid | 3-Chloro-4-hydroxybenzoic acid | 4-Chlorobenzoic acid |
| CAS Number | 213598-15-3 | 619-86-3[5] | 3964-58-7[6] | 74-11-3[4] |
| Molecular Formula | C₉H₉ClO₃ | C₉H₁₀O₃ | C₇H₅ClO₃ | C₇H₅ClO₂ |
| Molecular Weight | 200.62 g/mol | 166.18 g/mol | 172.57 g/mol | 156.57 g/mol |
| Form | Solid | Solid | Powder Solid[6] | Solid |
| Melting Point | 211-215 °C | 197-199 °C[5] | 168-172 °C[6] | 238-241 °C[7] |
| Storage Class | 13 - Non-Combustible Solids | Not specified | Not specified | Not specified |
| WGK (Water Hazard Class) | WGK 3 | Not specified | Not specified | Not specified |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: For fine dusts, a NIOSH-approved N95 (or equivalent) respirator is recommended.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound," the CAS number (213598-15-3), and the appropriate hazard pictograms (e.g., irritant, environmental hazard).
Step 3: Managing Spills and Contaminated Materials
-
Minor Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[6] Place the collected material into the designated hazardous waste container.
-
Contaminated Materials: Any materials used to clean up spills (e.g., paper towels, absorbent pads) and any contaminated PPE (e.g., gloves) must also be disposed of as hazardous waste in the same container.
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be a designated satellite accumulation area for hazardous waste, compliant with institutional and regulatory standards.
Step 5: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][4]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a waste manifest and scheduling a collection with your Environmental Health and Safety (EHS) department.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of laboratory chemicals like this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our planet.
References
Personal protective equipment for handling 3-Chloro-4-ethoxybenzoic acid
This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to facilitate the safe handling of 3-Chloro-4-ethoxybenzoic acid.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar compounds like 3-Chlorobenzoic acid, 4-Ethoxybenzoic acid, and other substituted benzoic acids, which indicate risks of skin and eye irritation, the following PPE is recommended.[1][2]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential for protecting against splashes and airborne particles that can cause serious eye irritation.[3][4] Standard eyeglasses are not a substitute. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact.[3][4] Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or degradation before use and change them immediately if contaminated. |
| Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and skin.[3][4] It should be buttoned and fit properly. | |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the solid compound may generate dust. Working in a chemical fume hood is the best practice to avoid the inhalation of airborne particles.[3][4][5] If a fume hood is not available, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan
This procedural guidance covers the key steps for the safe handling of this compound from receipt to use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Store in a designated corrosives area if applicable, based on the properties of similar benzoic acids.[8]
3. Handling and Weighing (in a Chemical Fume Hood):
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don appropriate PPE as outlined in the table above.
-
Weighing: To minimize the generation of dust, handle the solid carefully. Use a spatula to transfer the required amount to a weighing vessel.
-
Cleaning: Clean any spills immediately. Moisten spilled material to prevent dust from becoming airborne before sweeping it up.[3][7]
4. Solution Preparation:
-
Slowly add the weighed this compound to the desired solvent in a suitable container within the chemical fume hood.
-
Stir the mixture to dissolve. Gentle heating may be required, but this should be done with caution to avoid the release of vapors.[3]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[9][10]
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. This includes contaminated PPE, weighing paper, and cleaning materials.
-
Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream.[9][11] Do not mix with non-halogenated waste, as this can increase disposal costs and complexity.[10][12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[11]
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. benchchem.com [benchchem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
